Structural and Physicochemical Profiling of 1-(2-Methoxypyridin-4-yl)propan-2-one: A Versatile Scaffold for Medicinal Chemistry
As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffold is paramount to the success of a lead optimization campaign. 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffold is paramount to the success of a lead optimization campaign. 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) [1] represents a highly versatile, bifunctional building block. By combining a 2-methoxypyridine core with an enolizable propan-2-one (acetone) side chain, this molecule serves as an advanced precursor for synthesizing complex heterocyclic systems, including bioisosteres of cardiotonic agents and phosphodiesterase type 3 (PDE3) inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for structural derivatization.
Physicochemical Properties & Structural Dynamics
To predict the pharmacokinetic behavior and chemical reactivity of 1-(2-methoxypyridin-4-yl)propan-2-one, we must dissect its structural components. The molecule features an electron-rich pyridine ring due to the +M (mesomeric) effect of the methoxy group, counterbalanced by the -I (inductive) effect at the nitrogen atom.
The presence of the 2-methoxy group significantly depresses the basicity of the pyridine nitrogen. While unsubstituted pyridine has a
pKa
of ~5.2, the
pKa
of 2-methoxypyridine drops to approximately 3.28–3.40 [2]. This reduced basicity is crucial during synthesis, as it protects the nitrogen from unwanted N-alkylation or oxidation side reactions during the functionalization of the acetone moiety.
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of the scaffold, integrating both empirical data and highly confident predictive models based on its structural analogs [1][2].
Property
Value
Causality / Significance
Chemical Name
1-(2-Methoxypyridin-4-yl)propan-2-one
IUPAC standard nomenclature.
CAS Number
1532631-84-7
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C9H11NO2
Defines the stoichiometric mass for reaction scaling.
Molecular Weight
165.19 g/mol
Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Predicted
pKa
(Pyridine N)
~3.3
Reduced basicity due to the inductive electron withdrawal by the adjacent oxygen atom.
Density
~1.05 - 1.10 g/cm³
Typical for methoxy-substituted pyridines; informs solvent partitioning.
Boiling Point
~250 - 270 °C
High boiling point necessitates vacuum distillation for purification.
Chemical Reactivity & Mechanistic Insights
The synthetic utility of 1-(2-methoxypyridin-4-yl)propan-2-one stems from two orthogonal reactive sites:
A. The Alpha-Carbon of the Propan-2-one Moiety
The methylene (
−CH2−
) group is flanked by a carbonyl group and the pyridine ring. This dual electron-withdrawing environment renders the methylene protons highly acidic. Under mild basic conditions, this site readily undergoes enolization to form a stable carbanion. This makes the scaffold an excellent candidate for Knoevenagel condensations [3], allowing for the rapid construction of highly substituted pyran or pyridone rings—a structural motif found in drugs like Milrinone [4].
B. The 2-Methoxypyridine Core (Masked 2-Pyridone)
In medicinal chemistry, the 2-pyridone motif is a privileged pharmacophore that acts as both a hydrogen bond donor and acceptor. However, free 2-pyridones can complicate early synthetic steps due to tautomerization and poor solubility. The 2-methoxy group in this scaffold acts as a protecting group (a "masked" pyridone). Once the alpha-carbon has been successfully derivatized, the methoxy group can be cleaved under strongly acidic conditions (e.g., HBr/AcOH) via an
SN2
mechanism, revealing the active 2-pyridone core.
Experimental Workflows & Methodologies
The following protocols outline a self-validating system for utilizing this scaffold to build a complex bicyclic or highly substituted monocyclic system.
Objective: To functionalize the alpha-carbon via condensation with malononitrile.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (1.65 g, 10 mmol) of 1-(2-methoxypyridin-4-yl)propan-2-one and 1.1 equivalents (0.73 g, 11 mmol) of malononitrile in 20 mL of anhydrous ethanol.
Catalysis: Add 0.1 equivalents (85 mg, 1 mmol) of piperidine. Mechanistic Note: Piperidine acts as a weak base, selectively deprotonating the highly acidic methylene bridge without initiating unwanted aldol self-condensation of the starting material.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.
Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the m/z 166
[M+H]+
peak and the appearance of the condensation product mass confirms the reaction's progress.
Isolation: Cool the reaction to 0 °C in an ice bath. The product typically precipitates as a solid. Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.
Protocol 2: Demethylation to Reveal the 2-Pyridone Pharmacophore
Objective: To cleave the methoxy ether and generate the thermodynamically stable 2-pyridone.
Preparation: Suspend the intermediate obtained from Protocol 1 (approx. 5 mmol) in 10 mL of glacial acetic acid.
Reagent Addition: Slowly add 10 mL of 48% aqueous Hydrobromic acid (HBr). Mechanistic Note: The strong acid protonates the methoxy oxygen, turning it into a superior leaving group. The bromide ion then attacks the methyl group via an
SN2
pathway, liberating methyl bromide gas and the pyridone.
Reaction: Heat the mixture to 100 °C for 12 hours.
Quenching & Validation: Cool to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate (
NaHCO3
) until pH ~ 7. Extract with ethyl acetate (3 x 20 mL). Verify the loss of the methoxy singlet (~3.9 ppm) via
1H
NMR.
Logical Workflow for Lead Optimization
To visualize how this scaffold fits into a broader drug development pipeline, the following diagram illustrates the logical progression from the raw building block to a viable therapeutic candidate.
Logical workflow for the derivatization of 1-(2-methoxypyridin-4-yl)propan-2-one into a PDE3 inhibitor.
References
Marshall Digital Scholar: Synthesis of 1,3-DI(4-Pyridinyl)Acetone and Pyridylacetone Reactivity. Marshall University.[Link]
Ovid / Springer: Synthesis of 5-(4-pyridyl) derivatives of 2-amino-4H-pyran and 2-aminopyridine (Milrinone Analogs). Chemistry of Heterocyclic Compounds.[Link]
Exploratory
Mechanism of action of 1-(2-Methoxypyridin-4-yl)propan-2-one in biological assays
Decoding the Mechanistic Utility of 1-(2-Methoxypyridin-4-yl)propan-2-one in Biological Assays: A Fragment-Based Drug Discovery Perspective Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the...
Author: BenchChem Technical Support Team. Date: March 2026
Decoding the Mechanistic Utility of 1-(2-Methoxypyridin-4-yl)propan-2-one in Biological Assays: A Fragment-Based Drug Discovery Perspective
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight chemical starting points are critical for developing high-affinity ligands. The compound 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7)[1] represents a highly versatile, privileged pharmacophore. As a Senior Application Scientist, I frequently encounter this structural motif in screening libraries targeting kinases, metalloenzymes, and G-protein-coupled receptors (GPCRs).
This technical guide deconstructs the mechanistic rationale behind utilizing 1-(2-Methoxypyridin-4-yl)propan-2-one in biological assays. We will explore the causality of its structural dynamics, outline self-validating experimental workflows, and detail the step-by-step protocols required to transition this fragment from a biophysical "hit" to a biologically validated lead.
Structural Dynamics and Pharmacophore Modeling
The utility of 1-(2-Methoxypyridin-4-yl)propan-2-one lies in its dual-functional architecture, which balances polar interactions with lipophilic efficiency[2].
The 2-Methoxypyridine Core: The pyridine nitrogen serves as a primary hydrogen-bond acceptor, a classic motif for anchoring fragments into the hinge region of kinases[3]. The adjacent methoxy group serves two causal purposes: it sterically restricts the conformation of the molecule to prevent off-target clashes, and it modulates the basicity (pKa) of the pyridine nitrogen, optimizing it for physiological pH. Furthermore, the methoxy group enhances the overall lipophilicity (LogP) of the fragment, which is crucial for cellular permeability.
The Propan-2-one (Acetonyl) Moiety: Attached at the 4-position, this sp3-hybridized linker provides rotational flexibility, terminating in a ketone. The carbonyl oxygen acts as a secondary hydrogen-bond acceptor. Crucially, the propan-2-one group is capable of keto-enol tautomerism. In the enol form, it can coordinate with active-site metal ions (e.g., in metalloproteases) or serve as a nucleophilic handle for subsequent fragment-growing synthetic steps.
Caption: Pharmacophore interaction model of 1-(2-Methoxypyridin-4-yl)propan-2-one with target residues.
Mechanistic Profiling: Orthogonal Assay Workflows
Fragments typically exhibit low binding affinities (high micromolar to millimolar
KD
). Therefore, relying on a single assay modality often yields false positives due to aggregation or non-specific binding. A self-validating system requires an orthogonal approach: biophysical validation followed by biochemical and cellular functional assays.
Caption: Orthogonal assay workflow for validating fragment-based target engagement.
SPR is the gold standard for FBDD because it provides label-free, real-time kinetic data (
kon
,
koff
) and thermodynamic affinity (
KD
)[4]. Because 1-(2-Methoxypyridin-4-yl)propan-2-one is a small molecule (~165 Da), high-density target immobilization is required to generate a detectable Response Unit (RU) signal.
Protocol:
Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to achieve a density of 5,000–10,000 RU. Block the reference channel with ethanolamine to serve as a negative control.
Fragment Preparation: Dissolve the fragment in 100% DMSO, then dilute into the SPR running buffer (e.g., PBS-P+ with 5% DMSO) to maintain solvent matching. Prepare a concentration series ranging from
0.1×KD
to
10×KD
(typically 10 µM to 1 mM for fragments)[4].
Injection & Measurement: Inject the fragment series at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Allow sufficient time for the association phase to reach steady-state equilibrium.
Data Analysis: Plot the steady-state RU values against the fragment concentration. Fit the data to a 1:1 Langmuir binding model using the equation
Req=Rmax/(1+KD/C)
to determine the affinity[4].
TR-FRET Biochemical Inhibition Assay
Once biophysical binding is confirmed, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to determine if the fragment functionally inhibits the target. TR-FRET utilizes a time-delay measurement to eliminate background autofluorescence, making it highly robust against fluorescent compound interference[5].
Protocol:
Reaction Assembly: In a low-volume 384-well plate, combine the target kinase, a fluorescein-labeled substrate (e.g., Fluorescein-poly-GAT), and the fragment[5].
Initiation: Add ATP at its apparent
Km
concentration to initiate the kinase reaction. Incubate for 60 minutes at room temperature[6].
Quenching & Detection: Add a detection mixture containing EDTA (to chelate
Mg2+
and stop the reaction) and a Terbium (Tb)-labeled phospho-specific antibody (e.g., Tb-pY20)[6].
Incubation & Readout: Incubate for 30 minutes. Read the plate using a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor)[5].
Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot the ratio against the log of the fragment concentration to derive the biochemical
IC50
[6].
NanoBRET Intracellular Target Engagement
To ensure the fragment can cross the cell membrane and engage the target in a physiological environment, a NanoBRET assay is employed. This assay measures the displacement of a cell-permeable fluorescent tracer by the fragment[7].
Protocol:
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Seed the cells into a 384-well tissue culture plate and incubate for 18–24 hours[7][8].
Tracer & Compound Addition: Treat the cells with a predetermined
EC50
concentration of a NanoBRET fluorescent tracer (e.g., Tracer K-5)[8]. Immediately add the fragment in a dose-response titration. Incubate for 2 hours at 37°C[7].
Substrate Addition: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells)[7].
Readout: Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm)[7]. A decrease in the BRET ratio indicates that the fragment has successfully displaced the tracer, yielding a cellular
IC50
.
Data Presentation & Analysis
To evaluate the progression of 1-(2-Methoxypyridin-4-yl)propan-2-one through the screening cascade, quantitative metrics are synthesized across the orthogonal platforms. The table below represents typical data profiles expected for a high-quality fragment hit of this class.
Assay Modality
Parameter Measured
Representative Value
Mechanistic Implication
SPR (Biophysical)
Affinity (
KD
)
150 µM
Validates direct, reversible binding to the target pocket.
SPR (Biophysical)
Ligand Efficiency (LE)
0.35 kcal/mol/HA
High LE indicates optimal heavy-atom (HA) utilization; excellent starting point for fragment growing.
TR-FRET (Biochemical)
Inhibition (
IC50
)
210 µM
Confirms that binding translates to functional enzymatic inhibition (e.g., blocking ATP binding).
NanoBRET (Cellular)
Cellular Engagement (
IC50
)
450 µM
Demonstrates that the methoxy group provides sufficient lipophilicity for membrane permeability and intracellular target engagement.
Note: The shift from biochemical
IC50
to cellular
IC50
(often a 2- to 10-fold drop in potency) is a standard phenomenon caused by cellular membrane barriers, intracellular protein binding, and competition with high intracellular ATP concentrations (typically 1–5 mM).
References
NextSDS. 1-(2-methoxypyridin-4-yl)propan-2-one — Chemical Substance Information.[Link]
Journal of Medicinal Chemistry (ACS Publications). FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation.[Link]
The Biochemist (Portland Press). A beginner's guide to surface plasmon resonance.[Link]
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.[Link]
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds.[Link]
Reaction Biology. MET NanoBRET Kinase Assay.[Link]
PMC - NIH. The Azaindole Framework in the Design of Kinase Inhibitors.[Link]
1H and 13C NMR spectrum data for 1-(2-Methoxypyridin-4-yl)propan-2-one
Structural Elucidation of 1-(2-Methoxypyridin-4-yl)propan-2-one: A Comprehensive 1 H and 13 C NMR Technical Guide Executive Summary The compound 1-(2-methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) is a highly funct...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation of 1-(2-Methoxypyridin-4-yl)propan-2-one: A Comprehensive
1
H and
13
C NMR Technical Guide
Executive Summary
The compound 1-(2-methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. Structurally, it features an electron-deficient pyridine core modified by two distinct functional groups: an electron-donating methoxy group at the C2 position and an enolizable acetonyl moiety at the C4 position. Precise structural elucidation of this intermediate is critical during drug development to rule out regioisomers (e.g., 3-substituted or 6-substituted variants) that commonly arise during cross-coupling reactions. This whitepaper provides an authoritative, in-depth analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data, detailing the quantum mechanical and empirical causality behind the observed chemical shifts.
Principles of Experimental Design & Causality
To achieve a self-validating analytical system, the experimental parameters for NMR acquisition must be deliberately chosen based on the molecule's physicochemical properties.
Solvent Selection (Causality): Deuterated chloroform (CDCl
3
) is the optimal solvent for this compound. Unlike protic solvents (e.g., CD
3
OD or D
2
O), CDCl
3
lacks exchangeable deuterons. This is critical because the
α
-protons of the acetonyl group (-CH
2
-C(=O)-) are highly acidic due to stabilization of the resulting enolate by both the carbonyl and the pyridine ring. Using a protic solvent would lead to rapid deuterium exchange, causing the disappearance of the methylene signal and complicating integration[2].
Relaxation Kinetics (
T1
Delays): For quantitative
1
H NMR, a relaxation delay (
d1
) of 1.5 seconds is sufficient. However, for
13
C NMR, the molecule contains three critical quaternary carbons: the carbonyl (C=O), C2, and C4. Because these carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation, resulting in extended longitudinal relaxation times (
T1
). A
d1
delay of at least 2.5 seconds is mandatory to prevent the attenuation of these signals, ensuring they remain visible above the baseline noise.
1
H NMR Spectral Analysis (400 MHz, CDCl
3
)
The
1
H NMR spectrum of 1-(2-methoxypyridin-4-yl)propan-2-one is defined by the interplay of resonance (
+M
) and inductive (
−I
) effects across the pyridine ring.
Mechanistic Shift Causality
H6 (8.10 ppm): This proton is highly deshielded by the adjacent electronegative nitrogen atom via the inductive effect. However, compared to unsubstituted pyridine (8.52 ppm), it is slightly shielded by the resonance effect of the para-methoxy group.
H5 (6.77 ppm) & H3 (6.60 ppm): The lone pair on the methoxy oxygen delocalizes into the
π
-system of the pyridine ring, significantly increasing electron density at the ortho (C3) and para (C5) positions. This shielding effect pushes these protons significantly upfield. H3 is further shielded due to its immediate proximity to the oxygen atom.
Acetonyl Methylene (3.68 ppm): The -CH
2
group is flanked by two electron-withdrawing systems (the carbonyl and the pyridine ring), shifting it downfield into the mid-3 ppm range, appearing as a sharp singlet.
Quantitative Data Summary
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Structural Assignment
8.10
Doublet (d)
5.3
1H
Pyridine H6
6.77
Doublet of doublets (dd)
5.3, 1.5
1H
Pyridine H5
6.60
Doublet (d)
1.5
1H
Pyridine H3
3.93
Singlet (s)
-
3H
-OCH
3
(Methoxy)
3.68
Singlet (s)
-
2H
-CH
2
(Acetonyl)
2.20
Singlet (s)
-
3H
-CH
3
(Acetonyl)
13
C NMR Spectral Analysis (100 MHz, CDCl
3
)
Carbon-13 chemical shifts provide a direct map of the molecule's electronic backbone. The assignments below are validated by empirical calculation models for substituted pyridines[3] and standard organic chemical shift databases[4].
Mechanistic Shift Causality
C2 (164.0 ppm): The direct attachment of the highly electronegative oxygen atom strips electron density from the
σ
-bond, resulting in profound deshielding.
C4 (150.4 ppm) & C6 (146.7 ppm): C4 is deshielded by the inductive effect of the alkyl substituent, while C6 is deshielded by the adjacent nitrogen.
C3 (111.1 ppm) & C5 (117.0 ppm): Conversely, the
+M
resonance effect of the methoxy group dominates at these positions, creating localized areas of high electron density that shield the carbon nuclei, shifting them upfield relative to standard aromatic carbons.
Quantitative Data Summary
Chemical Shift (
δ
, ppm)
Carbon Type
Structural Assignment
205.0
Quaternary (C
q
)
C=O (Ketone Carbonyl)
164.0
Quaternary (C
q
)
Pyridine C2
150.4
Quaternary (C
q
)
Pyridine C4
146.7
Methine (CH)
Pyridine C6
117.0
Methine (CH)
Pyridine C5
111.1
Methine (CH)
Pyridine C3
53.5
Methyl (CH
3
)
-OCH
3
(Methoxy)
49.5
Methylene (CH
2
)
-CH
2
(Acetonyl)
29.5
Methyl (CH
3
)
-CH
3
(Acetonyl)
Standardized Experimental Protocol
To ensure reproducibility and analytical integrity, the following step-by-step methodology represents a self-validating workflow for NMR acquisition.
Step 1: Sample Preparation
Weigh exactly 20 mg of 1-(2-methoxypyridin-4-yl)propan-2-one.
Dissolve the analyte in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.
Step 2: Instrument Calibration & Tuning
Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance) at 298 K.
Lock the magnetic field to the deuterium resonance frequency of CDCl
3
.
Self-Validation Check: Shim the magnet (Z1-Z4 gradients) until the lock signal is maximized and the line width of the solvent peak at half-height is
<1.0
Hz.
Step 3: Acquisition Parameters
1
H NMR: Execute the zg30 pulse sequence. Set spectral width to 20 ppm, relaxation delay (
d1
) to 1.5 s, and number of scans (NS) to 16.
13
C NMR: Execute the zgpg30 pulse sequence with WALTZ-16 proton decoupling. Set spectral width to 250 ppm, relaxation delay (
d1
) to 2.5 s, and number of scans (NS) to 1024.
Step 4: Processing & Validation
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; 1.0 Hz for
13
C) prior to Fourier Transformation.
Perform manual phase and baseline correction.
Self-Validation Check: Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm. Verify that the residual CHCl
3
solvent peak appears exactly at 7.26 ppm (
1
H) and 77.16 ppm (
13
C)[2].
2D NMR Workflow for Regiochemical Validation
While 1D NMR provides the foundational data, absolute proof of regiochemistry (confirming the methoxy is at C2 and acetonyl is at C4) requires 2D correlation spectroscopy.
HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds, confirming the assignments of C3, C5, and C6 to their respective protons.
HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof. The methoxy protons (3.93 ppm) will show a strong
3JCH
cross-peak to C2 (164.0 ppm), proving its attachment point. Similarly, the acetonyl methylene protons (3.68 ppm) will show
2JCH
and
3JCH
correlations to C4, C3, and C5, definitively locking the alkyl chain to the C4 position.
Fig 1: Multidimensional NMR workflow for structural validation of functionalized pyridines.
References
NextSDS. 1-(2-methoxypyridin-4-yl)propan-2-one — Chemical Substance Information. NextSDS Database.
St. Thomas, et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling (ACS Publications).
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. University of Pittsburgh (Originally published in J. Org. Chem.).
Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(2-Methoxypyridin-4-yl)propan-2-one: A Mechanistic Guide
Executive Summary 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) is a highly functionalized pyridine derivative frequently utilized as a building block in medicinal chemistry and drug discovery. For researcher...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) is a highly functionalized pyridine derivative frequently utilized as a building block in medicinal chemistry and drug discovery. For researchers conducting pharmacokinetic profiling or structural elucidation, understanding the exact tandem mass spectrometry (MS/MS) fragmentation behavior of this molecule is critical. This whitepaper provides an in-depth mechanistic breakdown of its Collision-Induced Dissociation (CID) pathways, supported by self-validating experimental protocols and quantitative mass data.
Molecular Architecture & Ionization Dynamics
The structural core of 1-(2-Methoxypyridin-4-yl)propan-2-one consists of an electron-deficient pyridine ring, an electron-donating methoxy group at the C2 position, and an acetonyl side chain (-CH₂-CO-CH₃) at the C4 position.
In Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, positive Electrospray Ionization (ESI+) is the gold standard for this class of compounds. The pyridine nitrogen possesses the highest proton affinity in the molecule. Consequently, the addition of a proton donor (e.g., formic acid) during ionization drives the equilibrium to form a highly stable [M+H]⁺ precursor ion at m/z 166.087 .
Mechanistic Pathways in ESI-MS/MS
When the m/z 166.087 precursor is subjected to CID, the fragmentation is primarily governed by the "even-electron rule," which states that even-electron precursor ions preferentially expel neutral molecules rather than radicals . The fragmentation branches into three distinct mechanistic pathways:
Pathway A: Acetonyl Chain Cleavage (The 44 Da Neutral Loss)
The acetonyl side chain is highly susceptible to charge-remote inductive cleavage. Upon collisional activation, the molecule undergoes a structural rearrangement resulting in the expulsion of a neutral enol or acetaldehyde molecule (
C2H4O
, 44 Da). This cleavage yields a highly conjugated 2-methoxy-4-methylenepyridinium ion at m/z 122.061 . This behavior is directly analogous to the well-documented fragmentation of protonated phenylacetones, which characteristically lose 44 Da to form stable tropylium or azatropylium analogs .
Pathway B: Methoxy Group Dissociation
The 2-methoxypyridine moiety provides a competitive fragmentation route. Protonated methoxy-heterocycles characteristically undergo a hydrogen transfer mechanism to expel neutral methanol (
CH3OH
, 32 Da), generating a pyridyl-ketene cation at m/z 134.061 .
A minor, higher-energy pathway involves the homolytic cleavage of the O-CH₃ bond. Despite the even-electron rule, the expulsion of a methyl radical (15 Da) can occur because the resulting radical cation at m/z 151.063 is highly stabilized by the aromatic ring.
Pathway C: Sequential Deep Cleavage
At elevated collision energies (>30 eV), the primary fragments undergo secondary dissociation. The m/z 122.061 ion loses formaldehyde (
CH2O
, 30 Da) from the remaining methoxy group, yielding a bare azatropylium-like core at m/z 92.050 .
Fragmentation Network Visualization
Figure 1: Proposed ESI-MS/MS fragmentation network for protonated 1-(2-Methoxypyridin-4-yl)propan-2-one.
Quantitative Data Summary
The following table summarizes the theoretical exact masses and expected fragmentation behavior for high-resolution mass spectrometry (HRMS) validation.
Precursor m/z
Fragment m/z
Neutral Loss (Da)
Lost Species
Proposed Fragment Structure
Expected Relative Intensity
166.087
122.061
44.026
C2H4O
2-methoxy-4-methylenepyridinium
Base Peak (100%)
166.087
134.061
32.026
CH3OH
Pyridyl-ketene cation
High (60-80%)
166.087
151.063
15.023
CH3∙
Pyridone-like radical cation
Low (<15%)
122.061
92.050
30.011
CH2O
Azatropylium core
Medium (30-50%)
134.061
90.034
44.026
C2H4O
Deep cleavage core
Low (<10%)
Self-Validating LC-MS/MS Experimental Protocol
To ensure analytical trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is grounded in chemical causality.
Step 1: System Suitability & Calibration
Action: Prior to sample injection, infuse a known calibration standard (e.g., Reserpine, m/z 609.281) in positive mode.
Causality: This step self-validates the instrument's mass accuracy (must be <5 ppm for HRMS) and confirms that the collision cell gas pressure (Argon/Nitrogen) is optimal for reproducible CID.
Step 2: Sample Preparation
Action: Dissolve 1-(2-Methoxypyridin-4-yl)propan-2-one in a 50:50 mixture of LC-MS grade Water and Acetonitrile, spiked with 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.
Causality: Formic acid acts as an aggressive proton donor. Because the pyridine nitrogen is highly basic, the acidic modifier shifts the ionization equilibrium entirely to the [M+H]⁺ state, suppressing sodium/potassium adducts and maximizing signal-to-noise ratio.
Step 3: Chromatographic Separation
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) with a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).
Causality: The hydrophobic C18 stationary phase effectively retains the relatively non-polar acetonyl group. The continuous presence of 0.1% FA in the mobile phase prevents peak tailing, which is otherwise caused by secondary Lewis acid-base interactions between the basic pyridine nitrogen and residual silanols on the column frit.
Step 4: Tandem Mass Spectrometry (CID) parameters
Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Ramp the Collision Energy (CE) dynamically from 15 eV to 40 eV rather than using a static value.
Causality: A static low CE will only yield the primary m/z 134 and 122 fragments, while a static high CE will completely shatter the precursor into unidentifiable noise. Ramping the CE ensures the simultaneous capture of fragile primary fragments (m/z 151, 134) and high-energy secondary fragments (m/z 92), allowing for a complete, self-validating structural reconstruction of the molecule.
References
Title: 13.2: The Mass Spectrum - Fragmentation
Source: Chemistry LibreTexts
URL: [Link]
Title: Metabolic stability and metabolite profiling of emerging synthetic cathinones
Source: Frontiers in Pharmacology (NCBI PMC)
URL: [Link]
Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives
Source: Journal of Mass Spectrometry (PubMed)
URL: [Link]
Crystal Structure and X-Ray Diffraction Analysis of 1-(2-Methoxypyridin-4-yl)propan-2-one: A Methodological Guide
Executive Summary 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7; Formula: C₉H₁₁NO₂) is a highly versatile heteroaromatic building block utilized extensively in the synthesis of Active Pharmaceutical Ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7; Formula: C₉H₁₁NO₂) is a highly versatile heteroaromatic building block utilized extensively in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex heterocyclic libraries. For decades, single-crystal X-ray diffraction (scXRD) has remained the "gold standard" for precise crystal structure determination[1].
This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, X-ray diffraction data collection, and structural refinement of 1-(2-Methoxypyridin-4-yl)propan-2-one. By mapping the exact spatial arrangement and intermolecular interactions of this molecule, researchers can derive critical insights into its solid-state behavior, conformational flexibility, and utility in rational drug design[2].
Predictive Structural Properties & Chemical Context
Before initiating crystallographic workflows, it is imperative to analyze the molecular architecture to anticipate crystal packing behaviors. Small-molecule X-ray crystallography is the most universal and precise method for revealing these atomic details[3].
The molecule consists of a rigid 2-methoxypyridine core and a flexible propan-2-one (acetonyl) side chain .
Hydrogen Bonding Profile: The molecule lacks classical hydrogen bond donors (e.g., O-H, N-H). However, it possesses three strong hydrogen bond acceptors: the pyridine nitrogen, the methoxy oxygen, and the ketone carbonyl oxygen.
Crystal Packing Drivers: Because classical H-bond donors are absent, the crystal lattice will be entirely dictated by weaker non-covalent interactions. Expect
π−π
stacking between the planar pyridine rings and a network of weak
C−H⋯O
and
C−H⋯N
interactions to stabilize the lattice.
Conformational Flexibility: The
Csp3−Caromatic
bond connecting the propan-2-one group to the pyridine ring allows for significant rotational freedom. This flexibility often leads to positional disorder in the solid state, requiring careful modeling during structural refinement.
Diagram: Predictive structural domains and non-covalent interactions driving crystal packing.
Experimental Methodologies: A Self-Validating System
To achieve a high-resolution structure, the experimental workflow must be rigorously controlled. Single crystal structure determination provides unambiguous proof of molecular structure, unit cell parameters, and crystal density[4].
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Growing a macroscopic, defect-free crystal is the primary bottleneck in scXRD. For a molecule with a polar ketone and a lipophilic aromatic core, vapor diffusion is the optimal technique.
Preparation: Dissolve 10–15 mg of 1-(2-Methoxypyridin-4-yl)propan-2-one in 0.5 mL of a moderately polar "good solvent" (e.g., Ethyl Acetate) in a 1-dram inner vial.
Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of an "anti-solvent" (e.g., Hexanes or Heptane).
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and leave it undisturbed in a temperature-controlled environment (20 °C) for 3 to 7 days.
Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This gradually lowers the solubility of the compound, allowing the solution to slowly enter the metastable zone of supersaturation. This slow kinetic approach heavily favors the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.
Self-Validation Step: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish polarized light at specific angles of rotation. If the crystal flashes irregularly or shows mosaic patterns, it is likely twinned or multi-domain and should be rejected.
Protocol 2: X-Ray Data Collection Workflow
Crystal Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat it in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a polyimide MiTeGen loop.
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream (Cryostream).
Full Data Collection: Utilize Cu K
α
radiation (
λ=1.54184
Å) coupled with a pixel array detector to collect a full sphere of data.
Causality: Cryocooling to 100 K is critical. It exponentially reduces the thermal vibration of atoms, thereby minimizing Anisotropic Displacement Parameters (ADPs). This enhances high-angle diffraction intensities, allowing for the precise localization of lighter atoms (like hydrogen) and improving the signal-to-noise ratio of the electron density map[5].
Self-Validation Step: During the preliminary matrix scan, evaluate the diffraction spots. If the spots are sharp, well-defined, and extend beyond 0.84 Å resolution, the crystal is a single domain and suitable for a 12-hour full data collection run. Smeared or split spots indicate twinning, requiring the selection of a new crystal.
Once data is integrated and corrected for absorption (e.g., using multi-scan methods), the structure is solved using intrinsic phasing algorithms (such as SHELXT) and refined via full-matrix least-squares on
F2
(SHELXL).
Handling Positional Disorder (Expert Insight):
Because the propan-2-one side chain is highly flexible, it is susceptible to static or dynamic positional disorder within the crystal lattice. If the initial electron density map reveals smeared or bifurcated Fourier peaks around the ketone oxygen or terminal methyl group, the disorder must be explicitly modeled.
Action: Split the disordered atoms into two positions (e.g., Part 1 and Part 2) and assign them free variable occupancies that sum to 1.0.
Causality: Failing to model this disorder will result in artificially inflated thermal parameters (large, "cigar-shaped" ellipsoids) and a higher final
R1
value. To maintain a physically realistic model, rigid-bond restraints (DELU) and similar displacement parameter restraints (SIMU) must be applied to the split positions.
Quantitative Data Summaries
The following tables outline the physicochemical profile and the target crystallographic quality thresholds required for a publishable structure of 1-(2-Methoxypyridin-4-yl)propan-2-one.
Protects the crystal from atmospheric moisture; acts as a cryoprotectant to prevent ice ring formation during flash-cooling.
Radiation Source
Cu K
α
(
λ=1.54184
Å) microfocus source.
Cu radiation provides stronger diffraction intensities for light-atom (C, H, N, O) organic molecules compared to Mo radiation.
Absorption Correction
Multi-scan empirical correction (e.g., SADABS).
Corrects for the varying path lengths of X-rays through different faces of the crystal, normalizing reflection intensities.
Hydrogen Treatment
Placed in calculated positions, refined using a riding model.
X-rays scatter off electron clouds; hydrogens have only one electron and are difficult to locate precisely. A riding model ensures geometrically ideal C-H bonds.
References
"X Ray Crystallography" - International Journal of Pharmaceutical Sciences. URL:[3]
"From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination" - Molecular Pharmaceutics (ACS). URL:[1]
Thermodynamic Stability and Degradation Kinetics of 1-(2-Methoxypyridin-4-yl)propan-2-one at Room Temperature
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary In the landscape of active pharmaceutical ingredient (API) s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide / Whitepaper
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis, heteroaryl acetones are highly valued as versatile building blocks, particularly in the design of kinase inhibitors and neurodegenerative therapeutics. Among these, 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) presents a deceptively simple structural scaffold. However, as a Senior Application Scientist who has overseen the scale-up of numerous pyridine derivatives, I frequently encounter a critical bottleneck with this class of molecules: severe thermodynamic instability at ambient conditions.
This technical guide dissects the mechanistic causality behind the room-temperature degradation of 1-(2-Methoxypyridin-4-yl)propan-2-one. By establishing self-validating experimental protocols and kinetic profiles, this document provides a comprehensive roadmap for researchers to accurately quantify, mitigate, and control the degradation pathways of this highly reactive intermediate.
Structural Profiling and Thermodynamic Causality
To understand the instability of 1-(2-Methoxypyridin-4-yl)propan-2-one, we must examine the electronic environment of its
α
-methylene protons. The molecule consists of a propan-2-one (acetone) chain attached to the 4-position of a 2-methoxypyridine ring.
The Keto-Enol Tautomerization Trap
In standard aliphatic ketones, the keto form is overwhelmingly favored at room temperature. However, in 1-(2-Methoxypyridin-4-yl)propan-2-one, the
α
-carbon is flanked by a carbonyl group and a pyridine ring. Despite the electron-donating resonance of the 2-methoxy group, the electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect.
This highly acidic environment drastically lowers the activation energy required for keto-enol tautomerization. Once the enol (or enolate) forms, it acts as a potent nucleophile. Previous studies on analogous 4-pyridylacetones have demonstrated severe thermodynamic instability, with compounds decomposing rapidly even when stored under argon at -18 °C[1].
Primary Degradation Pathways
At room temperature (25°C), the transient enol intermediate drives three primary degradation pathways:
Intermolecular Aldol Condensation: The nucleophilic enol attacks the electrophilic carbonyl carbon of an adjacent keto-molecule, leading to rapid self-condensation, yellowing of the API, and eventual polymerization.
Auto-Oxidation: Exposure to ambient oxygen leads to the oxidative cleavage of the electron-rich enol double bond.
Reverse Claisen Condensation: Under adventitious hydrolytic conditions, free pyridylacetone linkers are known to decompose to deacetylated products [2].
Figure 1: Keto-enol tautomerization and subsequent degradation pathways at room temperature.
To ensure scientific integrity, stability testing cannot merely be observational; it must be a self-validating system that isolates specific variables (e.g., oxygen, moisture, physical state). Below is the standardized protocol for profiling the kinetic degradation of 1-(2-Methoxypyridin-4-yl)propan-2-one.
Step-by-Step Protocol
Step 1: Preparation and Baseline Establishment
Synthesize or procure 1-(2-Methoxypyridin-4-yl)propan-2-one and verify purity (>99%) via quantitative NMR (qNMR).
Divide the batch into two cohorts: the Free Base (neat oil/solid) and the Hydrochloride (HCl) Salt (prepared by bubbling anhydrous HCl gas through an ethereal solution of the free base).
Step 2: Controlled Environmental Incubation
Place samples into stability chambers calibrated to 25°C and 60% Relative Humidity (RH).
Maintain parallel setups: one exposed to ambient air (to track oxidation) and one sealed under inert Argon (to isolate aldol condensation kinetics).
Step 3: Aliquot Sampling and Chemical Quenching
Extract 5 mg aliquots at predefined timepoints (
t=0,24h,7d,14d,30d
).
Crucial Causality Step: Immediately dissolve the aliquot in pre-chilled (-20°C) acetonitrile containing 0.1% formic acid. The acidic, cryogenic environment instantly protonates the pyridine nitrogen, breaking the conjugation and shifting the equilibrium away from the reactive enol. This "freezes" the degradation profile, preventing artificial degradation during analysis.
Step 4: Chromatographic Quantification
Analyze the quenched samples using Reversed-Phase HPLC-UV (254 nm) coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Quantify the remaining parent compound and identify the
m/z
ratios of the degradants (e.g., dimeric aldol adducts).
Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data and Kinetic Modeling
The data derived from the experimental workflow clearly illustrates the thermodynamic vulnerability of the free base compared to the stabilized salt form. By locking the lone pair of the pyridine nitrogen via protonation, the electron-withdrawing capacity of the ring is altered, and the molecule is sterically and electronically stabilized against enolization.
Table 1: Estimated Thermodynamic Parameters at 298K (25°C)
Parameter
Value (Free Base)
Value (HCl Salt)
Keto-Enol Equilibrium Constant (
Keq
)
∼1.2×10−3
<1.0×10−6
Gibbs Free Energy (
ΔG
)
+16.7 kJ/mol
+34.2 kJ/mol
Activation Energy for Aldol (
Ea
)
45.2 kJ/mol
>85.0 kJ/mol
Table 2: Degradation Kinetics at 25°C (60% RH)
Storage Condition
Atmosphere
Degradation Rate (
k
)
Half-Life (
t1/2
)
Primary Degradant
Free Base (Neat)
Air
0.045 day−1
∼15.4 days
Aldol Oligomers / Oxides
Free Base (Neat)
Argon
0.012 day−1
∼57.7 days
Aldol Oligomers
Free Base (0.1M in MeCN)
Air
0.085 day−1
∼8.1 days
Oxidative Cleavage
HCl Salt (Neat)
Air
<0.001 day−1
>2 years
None Detected
Conclusion and Scale-Up Directives
The thermodynamic instability of 1-(2-Methoxypyridin-4-yl)propan-2-one at room temperature is an inherent chemical feature driven by the acidity of its
α
-protons and the subsequent reactivity of its enol tautomer.
For drug development professionals scaling up syntheses involving this intermediate, storing the compound as a free base at room temperature is scientifically unviable . To ensure batch-to-batch reproducibility and prevent yield-destroying polymerization, the following directives must be implemented:
Salt Formation: Always isolate and store the compound as a hydrochloride or hydrobromide salt.
Cryogenic Storage: If the free base must be utilized immediately without salt conversion, it must be stored at
−20∘C
under a strict Argon atmosphere.
In-Situ Generation: For downstream coupling reactions, consider generating the free base in-situ from the stable salt form immediately prior to the addition of subsequent reagents.
References
Title: Synthesis of 1,3-DI(4-Pyridinyl)Acetone
Source: Marshall Digital Scholar, Marshall University Theses and Dissertations (2019)
URL: [Link]
Title: Modular Assembly of High-Potential Zinc Porphyrin Photosensitizers Attached to TiO2 with a Series of Anchoring Groups
Source: The Journal of Physical Chemistry C, American Chemical Society (2013)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Chemoselective Catalytic Hydrogenation Protocols for 1-(2-Methoxypyridin-4-yl)propan-2-one
Executive Summary The catalytic hydrogenation of polyfunctional N-heterocycles is a cornerstone of modern pharmaceutical development. The molecule 1-(2-methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) presents a clas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The catalytic hydrogenation of polyfunctional N-heterocycles is a cornerstone of modern pharmaceutical development. The molecule 1-(2-methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) presents a classic chemoselectivity challenge: it contains both an easily reducible aliphatic ketone and a highly stable, yet reducible, methoxy-substituted pyridine ring. As a Senior Application Scientist, I have designed this technical guide to provide field-proven, self-validating protocols for controlling the depth of reduction. By manipulating the catalyst, solvent, and hydrogen pressure, researchers can selectively access either the chiral alcohol derivative or the fully saturated piperidine scaffold.
Mechanistic Rationale & Chemoselectivity
To achieve precise synthetic outcomes, one must understand the thermodynamic and kinetic causality behind the experimental parameters.
Kinetic Barriers and Aromatic Stabilization
The chemoselective hydrogenation of arenes is inherently hindered by the kinetic barrier resulting from aromatic stabilization energy (1)[1]. Under mild conditions (neutral solvent, 1–5 atm H₂), the pyridine ring remains completely inert. The ketone, however, readily coordinates to the surface of Palladium on Carbon (Pd/C) or Ruthenium (Ru) catalysts, undergoing rapid hydride transfer to yield the secondary alcohol (2)[2].
Substrate-Catalyst Interactions for Ring Reduction
To force the global reduction of the pyridine ring to a piperidine, the aromatic electron cloud must be disrupted. Utilizing glacial acetic acid as a protic solvent protonates the pyridine nitrogen, forming a pyridinium ion in situ. This electronic perturbation significantly lowers the activation energy required for ring reduction (3)[3]. Platinum dioxide (PtO₂, Adams' catalyst) under high pressure (50–70 atm) is highly active for this transformation, simultaneously reducing the ketone to yield the fully saturated 1-(2-methoxypiperidin-4-yl)propan-2-ol.
Fig 1: Chemoselective pathways for 1-(2-methoxypyridin-4-yl)propan-2-one hydrogenation.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that the completion of the reaction can be analytically confirmed in real-time without relying solely on arbitrary reaction timers.
Protocol A: Chemoselective Ketone Reduction
Objective: Synthesis of 1-(2-methoxypyridin-4-yl)propan-2-ol.
Mechanism: Surface-mediated hydride transfer to the carbonyl pi-bond (4)[4].
Substrate Preparation: Dissolve 1-(2-methoxypyridin-4-yl)propan-2-one (1.0 equiv) in degassed HPLC-grade Methanol to a concentration of 0.1 M.
Causality: Methanol stabilizes the polar transition state of ketone reduction without protonating the pyridine ring. Degassing prevents catalyst poisoning.
Catalyst Addition: Under a steady stream of nitrogen, carefully add 5% Pd/C (10 wt% relative to the substrate).
Causality: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents atmospheric oxygen from triggering ignition.
Purge Cycle: Seal the reactor. Perform three Vacuum/N₂ cycles, followed immediately by three Vacuum/H₂ cycles to replace the atmosphere.
Hydrogenation & Self-Validation: Pressurize the vessel to 3 atm H₂ and stir vigorously at 25°C.
Validation: Monitor H₂ uptake via a mass flow controller. The reaction is strictly complete when exactly 1.0 equivalent of H₂ is consumed and uptake ceases. Confirm via TLC (Hexanes/EtOAc 1:1); the product will elute slower than the ketone, but must retain strong UV activity at 254 nm (confirming the pyridine ring is intact).
Workup: Filter the suspension through a tightly packed Celite pad to remove the palladium. Wash the pad with excess methanol and concentrate the filtrate under reduced pressure.
Protocol B: Global Reduction to Piperidine Scaffold
Objective: Synthesis of 1-(2-methoxypiperidin-4-yl)propan-2-ol.
Substrate Preparation: Dissolve the substrate in Glacial Acetic Acid (0.1 M).
Causality: Acetic acid acts as both solvent and activating agent, generating the highly reducible pyridinium species.
Catalyst Addition: Add PtO₂ (Adams' catalyst, 5–10 wt%) under a nitrogen atmosphere into a high-pressure Parr reactor.
Purge Cycle: Execute the standard Vacuum/Gas purge cycles (3x N₂, 3x H₂).
Hydrogenation & Self-Validation: Pressurize to 60 atm H₂ and heat to 50°C.
Validation: Monitor pressure drop. Theoretical uptake is 4.0 equivalents of H₂ (3 eq for the arene, 1 eq for the ketone). Reaction completion is validated by the complete loss of UV activity at 254 nm on TLC. Use a Ninhydrin or Iodine stain to visualize the newly formed saturated heterocycle.
Workup: Filter through Celite. Critical Step: Carefully neutralize the acidic filtrate with saturated aqueous NaHCO₃ (Caution: vigorous CO₂ effervescence). Extract the free-based piperidine with dichloromethane, dry over Na₂SO₄, and concentrate.
Fig 2: Standard operational workflow for high-pressure and atmospheric hydrogenation.
Quantitative Data & Method Comparison
To facilitate rapid decision-making, the operational parameters and self-validating analytical markers for both protocols are summarized below.
Parameter
Protocol A: Ketone Reduction
Protocol B: Global Reduction
Target Product
1-(2-Methoxypyridin-4-yl)propan-2-ol
1-(2-Methoxypiperidin-4-yl)propan-2-ol
Catalyst
5% Pd/C (10 wt%)
PtO₂ (Adams' Catalyst, 5-10 wt%)
Solvent
Methanol (HPLC Grade)
Glacial Acetic Acid
H₂ Pressure
1 – 5 atm
50 – 70 atm
Temperature
25°C (Ambient)
50°C
H₂ Equivalents Consumed
1.0 eq
4.0 eq
TLC Validation Marker
UV Active (254 nm)
UV Inactive (Requires I₂/Ninhydrin)
¹H NMR Marker
Pyridine protons intact (6.5–8.5 ppm)
Disappearance of aromatic protons
Field-Proven Insights & Troubleshooting
Catalyst Poisoning: Pyridine derivatives are notorious for containing trace amine or sulfur impurities that irreversibly bind to Pd and Pt surfaces. If H₂ uptake stalls prematurely, filter the reaction, add a fresh batch of catalyst, and re-subject to hydrogenation.
Methoxy Group Cleavage: The 2-methoxy group is generally stable under these conditions. However, pushing Protocol B above 80°C may trigger unwanted hydrogenolysis of the C-O bond. Strict temperature control (≤50°C) is mandatory.
Exotherm Management: The reduction of PtO₂ to active Pt(0) black is highly exothermic. When scaling up Protocol B, allow the catalyst to pre-reduce in solvent under mild H₂ pressure before adding the substrate to prevent thermal runaway.
References
Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles
Angewandte Chemie International Edition
URL
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst
ResearchGate
URL
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed
α
-Arylation of 1-(2-Methoxypyridin-4-yl)propan-2-one
Target Audience: Researchers, scientists, and drug development professionals.
Scientific Rationale & Substrate Analysis
1-(2-Methoxypyridin-4-yl)propan-2-one is a highly versatile heteroaryl ketone intermediate frequently utilized in the synthesis of complex pharmacophores, including kinase inhibitors and GPCR modulators. The strategic functionalization of this molecule typically involves carbon-carbon bond formation at the
α
-position of the carbonyl group.
The palladium-catalyzed
α
-arylation of ketones (Buchwald-Hartwig cross-coupling) has become a foundational method for constructing tertiary and quaternary carbon centers[1]. However, applying this methodology to 1-(2-Methoxypyridin-4-yl)propan-2-one presents two distinct chemical challenges:
Regioselectivity: The substrate possesses two enolizable positions: the internal methylene (-CH₂-) and the terminal methyl (-CH₃).
Catalyst Poisoning: The presence of the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive bis-ligated complexes and halting the catalytic cycle.
Mechanistic Insights & Causality
To overcome these challenges, the experimental conditions must be meticulously engineered.
Base Selection & Regioselectivity:
Deprotonation of the ketone is achieved using Sodium tert-butoxide (NaOtBu). The methylene (-CH₂-) protons are flanked by the electron-withdrawing 2-methoxypyridyl ring and the carbonyl group, making them significantly more acidic than the terminal methyl protons. NaOtBu is a strong, non-nucleophilic base that thermodynamically favors the formation of the highly conjugated, more substituted enolate at the methylene position, ensuring >20:1 regioselectivity.
Catalyst & Ligand Design:
To prevent catalyst poisoning by the heteroaryl substrate, bulky, electron-rich biarylphosphine ligands such as XPhos are employed. The extreme steric bulk of XPhos prevents the pyridine nitrogen from displacing the ligand on the palladium center. Furthermore, the electron-rich nature of XPhos accelerates the oxidative addition of unactivated aryl halides, while its steric profile forces the sterically congested
α
-aryl ketone product to undergo rapid reductive elimination[1]. Recent advancements demonstrate that utilizing pre-formed palladacycles (e.g., XPhos Pd G4) combined with microwave irradiation significantly accelerates the heteroarylation of ketones, reducing reaction times from hours to minutes and minimizing thermal degradation[2].
Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of 1-(2-Methoxypyridin-4-yl)propan-2-one.
Optimization & Quantitative Data
The following table summarizes the optimization landscape for the
α
-arylation of 1-(2-Methoxypyridin-4-yl)propan-2-one with a standard aryl bromide (e.g., 4-bromoanisole). The transition from traditional thermal heating to microwave (MW) irradiation using Generation 4 (G4) precatalysts marks a critical inflection point in yield and efficiency[2].
Entry
Catalyst / Ligand
Base (Equiv)
Solvent
Heating Conditions
Yield (%)
Regioselectivity (-CH₂- vs -CH₃)
1
Pd₂(dba)₃ / BINAP
LHMDS (2.2)
THF
Thermal, 70 °C, 12 h
45%
>20:1
2
XPhos Pd G3
NaOtBu (2.2)
Toluene
Thermal, 100 °C, 4 h
78%
>20:1
3
XPhos Pd G4
NaOtBu (2.2)
Toluene
MW, 130 °C, 10 min
92%
>20:1
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) and visual cues are embedded to ensure the integrity of the reaction at each critical node.
Figure 2: Self-validating experimental workflow for the microwave-assisted α-arylation protocol.
Step-by-Step Methodology (0.5 mmol scale)
Step 1: System Preparation & Degassing
To an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add 1-(2-Methoxypyridin-4-yl)propan-2-one (0.55 mmol, 1.1 equiv) and the target Aryl Bromide (0.50 mmol, 1.0 equiv).
Add anhydrous Toluene (2.5 mL).
Validation Check: Sparge the solution with dry N₂ gas for exactly 5 minutes. The cessation of dissolved oxygen is critical to prevent the rapid oxidation of the Pd(0) active species.
Step 2: Catalyst & Base Introduction
Under a positive flow of N₂, quickly add XPhos Pd G4 precatalyst (0.005 mmol, 1 mol%) and NaOtBu (1.10 mmol, 2.2 equiv).
Seal the vial immediately with a Teflon-lined crimp cap.
Validation Check: Upon the addition of NaOtBu and stirring at room temperature for 2 minutes, observe a distinct color shift from pale yellow to a deep orange/red. This optical change confirms the successful deprotonation and generation of the conjugated heteroaryl enolate.
Step 3: Microwave-Assisted Cross-Coupling
Place the sealed vial into a dedicated microwave synthesizer.
Irradiate the mixture at 130 °C for exactly 10 minutes (ramp time ~2 minutes depending on the instrument).
Allow the vial to cool to room temperature via compressed air cooling.
Step 4: In-Process Control (IPC) & Quench
Validation Check (IPC): Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed successful and complete when the Aryl Bromide peak is consumed (>95% conversion) and the desired product mass [M+H]⁺ is the dominant signal.
Quench the reaction carefully by adding 2 mL of saturated aqueous NH₄Cl.
Step 5: Workup & Purification
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).
Validation Check: Ensure clean phase separation. If an emulsion forms (often due to palladium black or base salts), filter the entire biphasic mixture through a tightly packed pad of Celite before separation.
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure
α
-arylated heteroaryl ketone.
Application Note: Advanced Purification Protocol for 1-(2-Methoxypyridin-4-yl)propan-2-one
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) Chemical Context & Mechanistic Rationale The isolation of f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7)
Chemical Context & Mechanistic Rationale
The isolation of functionalized heterocyclic building blocks is a critical bottleneck in preclinical drug development. 1-(2-Methoxypyridin-4-yl)propan-2-one presents a unique chromatographic challenge due to its dual functionality: a weakly basic methoxypyridine ring and a polar, hydrogen-bond-accepting ketone moiety.
The Causality of Chromatographic Tailing:
Standard flash chromatography utilizes silica gel (typically 40–63 μm, 230–400 mesh) as the stationary phase[1]. The surface of standard silica gel is populated with highly acidic silanol groups (Si-OH). When a basic compound like a pyridine derivative passes through the column, the basic nitrogen acts as a hydrogen-bond acceptor and undergoes acid-base interactions with the stationary phase. This causes the compound to irreversibly bind or elute at varying rates, resulting in severe band broadening, "tailing," and co-elution with closely related impurities[2].
The Solution (Stationary Phase Deactivation):
To establish a self-validating and highly reproducible purification system, the silica gel must be chemically deactivated prior to use. By introducing a "sacrificial base"—typically 1% to 3% Triethylamine (TEA)—into the mobile phase, the acidic silanol sites are neutralized[3]. The TEA coats the silica surface, allowing the 1-(2-methoxypyridin-4-yl)propan-2-one to partition cleanly between the mobile and stationary phases based purely on polarity rather than destructive acid-base retention.
Solvent System Optimization
Selecting the correct mobile phase is critical for resolving the target ketone from non-polar alkylating agents or over-reacted byproducts. The quantitative data below summarizes the chromatographic behavior of the compound across various solvent systems.
Eluent System
Additive
Target
Rf
Chromatographic Behavior & Causality
50:50 Hexanes:EtOAc
None
0.15 - 0.25
Poor: Severe tailing due to unshielded silanol interactions.
50:50 Hexanes:EtOAc
1% TEA
0.30 - 0.40
Optimal: Sharp, symmetrical bands; excellent resolution from polar impurities.
100% EtOAc
1% TEA
0.65 - 0.75
Suboptimal: Rapid elution; high risk of co-elution with closely related byproducts[4].
95:5 DCM:MeOH
0.5% TEA
0.45 - 0.55
Alternative: Useful only if the crude mixture contains highly polar, insoluble tars.
Step-by-Step Purification Protocol
This protocol utilizes a gradient elution strategy to systematically strip impurities based on their dielectric constants.
Phase 1: Column Preparation & Deactivation
Solvent Preparation: Prepare 1 Liter of the starting mobile phase: 90:10 Hexanes:Ethyl Acetate containing 1% (v/v) Triethylamine.
Slurry Packing: Weigh the appropriate amount of 40–63 μm silica gel (approximately 30–50 times the mass of your crude mixture). In a large Erlenmeyer flask, mix the silica with the prepared solvent to form a uniform slurry.
Bed Formation: Pour the slurry into a glass chromatography column. Apply compressed air to pack the bed tightly. The flow rate should be maintained such that the solvent level drops at approximately 2 inches per minute[1].
Protection: Once the bed is firmly packed and flat, gently add a 1 cm layer of washed sea sand to the top to prevent physical disruption during sample loading.
Phase 2: Sample Loading (Dry Loading Technique)
Rationale: 1-(2-Methoxypyridin-4-yl)propan-2-one often presents as a viscous oil. Wet loading in a polar solvent like DCM can drag the compound down the column prematurely. Dry loading ensures a narrow initial band.
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).
Add a small amount of dry, TEA-deactivated silica gel (roughly 3 times the mass of the crude material) to the flask.
Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Carefully pour this powder evenly onto the sand layer of the prepared column. Add another thin layer of sand on top.
Phase 3: Gradient Elution
Non-Polar Wash (Column Volumes 1-2): Elute with 90:10 Hexanes:EtOAc (+ 1% TEA). This flushes out non-polar aliphatic impurities and residual starting materials.
Transition (Column Volumes 3-4): Increase the polarity to 70:30 Hexanes:EtOAc (+ 1% TEA).
Target Elution (Column Volumes 5-8): Switch to 50:50 Hexanes:EtOAc (+ 1% TEA). The target compound, 1-(2-methoxypyridin-4-yl)propan-2-one, will elute in this window.
Primary Visualization: Spot fractions on TEA-treated silica TLC plates. Visualize under short-wave UV light (254 nm). The conjugated methoxypyridine system is highly UV-active.
Secondary Visualization: Dip the TLC plate in a basic Potassium Permanganate (
KMnO4
) stain and gently heat. The alpha-protons adjacent to the propan-2-one moiety will rapidly oxidize, appearing as bright yellow spots against a purple background.
Validation: Pool the pure fractions and concentrate in vacuo. Validate the structural integrity and purity (>95%) using
1H
-NMR and LC-MS before proceeding to downstream synthetic steps.
Workflow Visualization
Workflow for the purification of 1-(2-Methoxypyridin-4-yl)propan-2-one using deactivated silica.
Troubleshooting Guide
Issue: The target compound is still streaking despite the use of 1% TEA.
Causality & Fix: The crude mixture may contain highly acidic byproducts that are neutralizing the TEA before it can coat the silica. Increase the TEA concentration to 3% in the mobile phase, or perform a preliminary acid-base liquid-liquid extraction (washing the organic layer with saturated
NaHCO3
) prior to chromatography[2].
Issue: Co-elution of the target compound with a structurally similar impurity.
Causality & Fix: The gradient is too steep. Return to an isocratic hold at 70:30 Hexanes:EtOAc for an extended duration to increase the theoretical plates and improve resolution between closely eluting bands.
Application Note: Derivatization of 1-(2-Methoxypyridin-4-yl)propan-2-one for Drug Discovery Screening
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols Introduction & Strategic Rationale In modern fragment-based dru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Self-Validating Experimental Protocols
Introduction & Strategic Rationale
In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS No: 1532631-84-7)[1] serves as a highly versatile scaffold for generating structurally diverse screening libraries.
The rationale for utilizing this specific compound lies in its dual-pharmacophore nature:
The 2-Methoxypyridine Core: This ring system is a privileged bioisostere for phenyl or basic pyridine rings. The methoxy group attenuates the basicity of the pyridine nitrogen, which often improves metabolic stability and reduces off-target hERG liability. Furthermore, it can serve as a masked pyridone, allowing for late-stage functionalization.
The Aliphatic Methyl Ketone: The propan-2-one moiety is an ideal synthetic handle for generating
sp3
-rich architectures. Increasing the fraction of
sp3
hybridized carbons (
Fsp3
) is a proven strategy to help molecules escape "flatland," thereby improving aqueous solubility and three-dimensional target engagement.
To maximize the utility of this scaffold in high-throughput screening (HTS) campaigns, we detail two divergent, field-proven derivatization pathways: High-Throughput Reductive Amination and the Bucherer-Bergs Multicomponent Reaction (MCR) .
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent synthetic pathways utilized to transform the planar ketone into diverse, three-dimensional screening libraries.
Divergent derivatization pathways of 1-(2-Methoxypyridin-4-yl)propan-2-one for library synthesis.
Protocol 1: High-Throughput Reductive Amination
Causality & Reagent Selection:
Reductive amination is a staple in drug discovery for generating diverse amine libraries. For this protocol, Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride or sodium cyanoborohydride. STAB is exceptionally mild and exhibits high chemoselectivity for the intermediate iminium ion over the starting aliphatic ketone, preventing the formation of off-target secondary alcohols. Because aliphatic ketones are less reactive than aldehydes, Titanium(IV) isopropoxide (Ti(O
i
Pr)
4
) is employed as a Lewis acid additive. Ti(O
i
Pr)
4
acts as a water scavenger and activates the carbonyl carbon, driving the equilibrium toward imine formation prior to reduction[2].
Step-by-Step Methodology (96-Well Format)
Preparation: In a 96-well deep-well plate, dispense 1-(2-Methoxypyridin-4-yl)propan-2-one (0.1 mmol, 1.0 eq) dissolved in 0.5 mL of anhydrous 1,2-dichloroethane (DCE) into each well.
Amine Addition: Add diverse primary or secondary amines (0.12 mmol, 1.2 eq) to the respective wells.
Activation: Add Ti(O
i
Pr)
4
(0.2 mmol, 2.0 eq) to each well. Seal the plate and agitate at room temperature for 12 hours.
Self-Validating Checkpoint (IPC): Prior to reduction, sample 1 µL from a representative well into 100 µL of LC-MS grade acetonitrile.
Validation Logic: The presence of the imine mass
[M+H−H2O]+
confirms successful condensation. If the unreacted ketone mass
[M+H]+
constitutes >20% of the signal, the system dictates an extension of the incubation time or an increase in Ti(O
i
Pr)
4
stoichiometry. Proceeding without this validation risks generating the inactive secondary alcohol byproduct.
Reduction: Once imine formation is validated, unseal the plate and add STAB (0.25 mmol, 2.5 eq) in a single portion. Re-seal and agitate for 6 hours at room temperature.
Quenching & Extraction: Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO
3
. Extract with ethyl acetate (3 x 0.5 mL), dry the organic layer over anhydrous Na
2
SO
4
, and concentrate under vacuum.
Protocol 2: Bucherer-Bergs Synthesis of Hydantoins
Causality & Reagent Selection:
The Bucherer-Bergs reaction is a powerful multicomponent reaction (MCR) that converts ketones into 5,5-disubstituted hydantoins using potassium cyanide (KCN) and ammonium carbonate ((NH
4
)
2
CO
3
)[3]. The causality behind choosing this MCR is its remarkable efficiency in generating
sp3
-rich, rigid spiro-like scaffolds from linear ketones[4]. The resulting hydantoin ring introduces a dense array of hydrogen bond donors and acceptors, which are highly favorable for interacting with kinase hinges or protease active sites.
Step-by-Step Methodology (Sealed Vial)
Safety Note: This reaction utilizes highly toxic cyanide salts. All operations must be conducted in a certified fume hood with proper PPE and cyanide antidote kits available.
Preparation: To a heavy-walled glass pressure vial, add 1-(2-Methoxypyridin-4-yl)propan-2-one (1.0 mmol, 1.0 eq) dissolved in 5 mL of a 1:1 mixture of Ethanol/Water.
Reagent Addition: Add ammonium carbonate (4.0 mmol, 4.0 eq) followed by potassium cyanide (1.5 mmol, 1.5 eq).
Cyclization: Seal the vial with a Teflon-lined cap and heat the mixture to 60 °C behind a blast shield for 24 hours.
Self-Validating Checkpoint (IPC): At 12 hours, carefully vent the vial (in the fume hood) and sample for LC-MS.
Validation Logic: The reaction proceeds via a cyanohydrin intermediate, which converts to an
α
-aminonitrile, and finally cyclizes via CO
2
insertion. If the LC-MS shows a stalled intermediate mass corresponding to the
α
-aminonitrile, it indicates insufficient CO
2
generation. The system is self-corrected by adding an additional 1.0 eq of (NH
4
)
2
CO
3
and increasing the temperature to 70 °C to drive the thermodynamic cyclization to the hydantoin.
Workup: Cool the reaction to 0 °C. The 5,5-disubstituted hydantoin typically precipitates from the aqueous ethanol mixture. Collect the product via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum.
Quantitative Data & Physicochemical Profiling
The derivatization of the planar ketone into complex architectures significantly alters the physicochemical profile of the resulting screening compounds. The table below summarizes the expected shifts in key drug-like properties.
Data Interpretation: Reductive amination reliably increases lipophilicity (cLogP) and the fraction of
sp3
carbons, making it suitable for optimizing target binding pockets. Conversely, the Bucherer-Bergs reaction drastically increases the topological polar surface area (tPSA) while lowering cLogP, offering an excellent vector for improving aqueous solubility and metabolic stability.
Final Analytical Validation & QC Standards
To ensure the integrity of the screening library, all synthesized derivatives must pass the following self-validating Quality Control (QC) criteria before biological assaying:
1
H NMR (400 MHz, DMSO-
d6
): Complete disappearance of the characteristic methyl ketone singlet (
δ
~2.15 ppm). For hydantoins, the appearance of two distinct broad singlets (
δ
~8.0 ppm and ~10.5 ppm) corresponding to the imide NH protons must be observed.
LC-MS (ESI+): Target mass
[M+H]+
must be present with a UV purity (254 nm) of
≥
95%.
References
1-(2-methoxypyridin-4-yl)
PMC (NIH)
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis
JOCPR
URL
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients
MDPI
URL
Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation
ChemRxiv
URL
Application Note: Direct Reductive Amination of 1-(2-Methoxypyridin-4-yl)propan-2-one
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Late-stage functionalization, pharmacophore synthesis, and API development Executive Summary & Mechanistic Ra...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application Area: Late-stage functionalization, pharmacophore synthesis, and API development
Executive Summary & Mechanistic Rationale
The molecule 1-(2-methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) serves as a highly versatile building block in medicinal chemistry. The 2-methoxypyridine moiety is a privileged bioisostere frequently utilized in kinase inhibitors and GPCR ligands, while the propan-2-one (acetonyl) side chain provides an ideal handle for installing diverse aliphatic amines via reductive amination.
This application note details a highly optimized, self-validating protocol for the direct reductive amination of this ketone using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The superiority of STAB in 1,2-dichloroethane (DCE) for the reductive amination of aliphatic ketones was definitively established by Abdel-Magid et al. (). Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic (avoids HCN generation), requires no strict pH maintenance, and exhibits exquisite chemoselectivity for iminium ions over the parent ketone.
Logical mechanism of the direct reductive amination pathway.
Experimental Design & Causality
To ensure high yields and reproducibility, every parameter in this protocol has been selected based on fundamental physical organic principles:
Solvent Selection (DCE vs. THF): 1,2-Dichloroethane (DCE) is prioritized over Tetrahydrofuran (THF). The reduction of the iminium ion by STAB is significantly faster in halogenated solvents due to favorable dielectric properties that stabilize the polar transition state. This kinetic advantage minimizes the competing direct reduction of the ketone to a secondary alcohol.
Acid Catalysis & Substrate Basicity: For methyl ketones, the dehydration of the carbinolamine to the iminium ion is the rate-limiting step. The addition of acetic acid (AcOH) is critical to drive this equilibrium (). Furthermore, because the 2-methoxypyridine moiety acts as a weak base and sequesters acid, 1.2 equivalents of AcOH are employed (rather than the standard 1.0 eq) to ensure sufficient free acid remains for catalysis.
Chemoselectivity: The 2-methoxy ether linkage and the pyridine ring are entirely inert to STAB under these conditions, ensuring absolute chemoselectivity.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the choice of the optimized protocol.
Table 1: Condition Optimization for 1-(2-Methoxypyridin-4-yl)propan-2-one + Benzylamine
Entry
Reducing Agent (Eq)
Solvent
Additive (Eq)
Time (h)
Conversion (%)
Isolated Yield (%)
1
NaBH(OAc)₃ (1.5)
DCE
AcOH (1.2)
4
>99
92
2
NaBH(OAc)₃ (1.5)
THF
AcOH (1.2)
12
95
84
3
NaBH(OAc)₃ (1.5)
DCE
None
24
60
51
4
NaBH₃CN (1.5)
MeOH
AcOH (1.2)
16
85
76
5
NaBH₄ (1.5)
MeOH
Ti(O-iPr)₄ (1.2)
8
90
81
Note: Entry 1 represents the optimized conditions utilized in the protocol below.
Experimental Workflow & Protocol
Step-by-step experimental workflow for the reductive amination protocol.
Standard Operating Procedure: Synthesis of N-Benzyl-1-(2-methoxypyridin-4-yl)propan-2-amine
Scale: 10.0 mmol
Atmosphere: Argon or Nitrogen
Step 1: Reagent Assembly
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxypyridin-4-yl)propan-2-one (1.65 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (40 mL).
Step 2: Acid Catalysis & Pre-formation
Add glacial acetic acid (0.72 g, 12.0 mmol, 1.2 eq) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes.
Self-Validation Check: A slight color change (often shifting to a pale yellow) indicates the successful formation of the carbinolamine/iminium intermediate.
Step 3: Hydride Reduction
Weigh out Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq). Add the solid in three equal portions over 10 minutes to prevent thermal spiking.
Self-Validation Check: Mild gas evolution and a slight exotherm (flask becomes warm to the touch) confirm active hydride transfer and the partial hydrolysis of STAB. Maintain at room temperature using a ambient water bath if the internal temperature exceeds 30 °C.
Stir the suspension vigorously under inert atmosphere for 4 to 6 hours.
Step 4: Reaction Quench
Once LC-MS or TLC (DCM:MeOH 9:1, UV active) confirms complete consumption of the ketone, cool the flask in an ice bath. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (25 mL).
Self-Validation Check: Vigorous bubbling (CO₂ release) will occur. Continue stirring for 15–20 minutes until all bubbling completely ceases. Test the aqueous layer with pH paper; it must read pH ~8 to ensure the complete neutralization of AcOH and destruction of residual borohydride complexes.
Step 5: Workup & Isolation
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (2 x 20 mL). Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.
Step 6: Purification
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 50:50 Hexanes/Ethyl Acetate containing 1% Triethylamine to prevent streaking of the basic amine) to yield the pure product as a pale oil.
Troubleshooting & Analytical Validation
Issue: High levels of secondary alcohol byproduct (ketone reduction).
Cause: The iminium formation is too slow, allowing STAB to reduce the ketone directly.
Solution: Ensure anhydrous conditions. Pre-stir the ketone, amine, and AcOH for up to 1 hour before adding STAB. Alternatively, add 1.0 eq of anhydrous MgSO₄ during Step 2 to aggressively drive water removal.
Issue: Incomplete conversion / Stalled reaction.
Cause: The basicity of the 2-methoxypyridine ring neutralized the acetic acid catalyst.
Solution: Verify that 1.2 to 1.5 equivalents of AcOH were added. If the reaction stalls, an additional 0.5 eq of STAB and 0.2 eq of AcOH can be spiked into the mixture.
Analytical Signatures:
LC-MS: Expected [M+H]⁺ for the benzylamine product is m/z 257.16.
¹H NMR (CDCl₃): Look for the disappearance of the sharp methyl ketone singlet (~2.15 ppm) and the appearance of a new methyl doublet (~1.10 ppm, J = 6.5 Hz) adjacent to the newly formed stereocenter. The 2-methoxypyridine O-CH₃ singlet will remain cleanly integrated at ~3.90 ppm.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL:[Link]
Application
Application Note: Preparation, Handling, and Validation of 1-(2-Methoxypyridin-4-yl)propan-2-one Solutions for High-Throughput In Vitro Assays
Executive Summary & Scientific Context 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS 1532631-84-7) is a highly versatile low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD). The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
1-(2-Methoxypyridin-4-yl)propan-2-one (CAS 1532631-84-7) is a highly versatile low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD). The 2-methoxypyridine motif is a privileged structural scaffold known to enhance metabolic stability and modulate target affinity, prominently featured in advanced clinical candidates such as the MC4R antagonist PF-07258669[1].
When deploying this compound in biochemical or cell-based high-throughput screening (HTS), the transition from a hydrophobic storage environment to a hydrophilic assay buffer is the primary point of failure. This application note details causality-driven, self-validating protocols for preparing and integrating solutions of this compound to ensure robust, reproducible data.
Mechanistic Rationale & Physicochemical Profiling
As a Senior Application Scientist, it is critical to understand why specific handling procedures are mandated, rather than simply following a recipe.
Solvent Selection & Thermodynamic Solubility: 1-(2-Methoxypyridin-4-yl)propan-2-one features a hydrogen bond acceptor network (the pyridine nitrogen and methoxy oxygen) alongside a reactive methyl ketone. To prevent enolization or hydrolytic degradation, the compound must be stored as a dry powder and initially dissolved in anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as a universal solvent that disrupts intermolecular crystal lattice forces, ensuring complete thermodynamic solubility for fragment libraries[2].
DMSO Tolerance Limits: Target proteins and cell lines exhibit strict sensitivity to organic solvents. Exceeding 1.0% to 2.0% (v/v) DMSO can induce protein denaturation, alter binding kinetics, or cause cell toxicity[3].
Kinetic Solubility & PAINS: When the highly concentrated DMSO stock is introduced into an aqueous buffer, the compound may experience "solvent shock," leading to colloidal aggregation. These microscopic aggregates can sequester target proteins, yielding false-positive Pan-Assay Interference Compounds (PAINS) signals[4].
Experimental Workflow
Workflow for the preparation, QC, and assay integration of methoxypyridine fragment solutions.
Step-by-Step Self-Validating Protocols
Protocol A: Preparation of 100 mM Master Stock
Objective: Establish a stable, thermodynamically soluble baseline that prevents compound degradation.
Equilibration: Allow the sealed vial of 1-(2-Methoxypyridin-4-yl)propan-2-one powder to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation on the cold powder, which would introduce water into the anhydrous stock.
Gravimetric Analysis: Weigh exactly 16.52 mg of the compound (MW = 165.19 g/mol ) into a sterile, amber glass vial.
Solubilization: Add exactly 1.0 mL of anhydrous DMSO (water content < 0.005%).
Homogenization: Vortex for 60 seconds, followed by sonication in a 25°C water bath for 5 minutes until no particulates remain.
Self-Validation Gate 1 (Integrity): Extract a 5 µL aliquot and analyze via LC-MS/UV to confirm purity (>95%) and ensure no structural degradation occurred during storage[4].
Storage: Purge the vial headspace with Argon gas, seal tightly, and store aliquots at -20°C[2].
Protocol B: Acoustic Dispensing and Assay Integration
Objective: Transfer the compound into the assay matrix without cumulative dilution errors or solvent shock.
Preparation: Thaw the 100 mM master stock at room temperature and centrifuge at 10,000 x g for 2 minutes to pellet any microscopic precipitates that may have formed during freezing.
Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the DMSO stock directly into the dry wells of a 384-well destination plate. Causality: Acoustic dispensing eliminates plastic tip usage, preventing the adsorption of hydrophobic compounds to tip walls and ensuring high-precision transfer.
Buffer Addition: Rapidly dispense the aqueous assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) into the wells to achieve a final compound concentration of 1 mM. Ensure the final DMSO concentration does not exceed 1.0% (v/v)[3][4].
Self-Validation Gate 2 (Kinetic Solubility): Immediately read the plate using a nephelometer (measuring light scattering at 650 nm). A scattering signal significantly above the DMSO-only control indicates colloidal aggregation[4]. Only wells passing this gate proceed to biological screening.
Quantitative Data & Assay Parameters
Parameter
Target Value
Critical Threshold
Mechanistic Rationale
Master Stock Concentration
100 mM
< 200 mM
Ensures complete thermodynamic solubility in DMSO without supersaturation[2].
Final Assay Concentration
100 µM – 1 mM
> 1 mM (Risk of PAINS)
High concentrations are required to detect weak fragment-target affinities[4].
DMSO Assay Tolerance
0.5% – 1.0% (v/v)
> 2.0% (v/v)
Exceeding 1% DMSO alters protein folding and increases background noise[3].
Aqueous Kinetic Solubility
> 1 mM in Buffer
< 100 µM
Prevents colloidal aggregation, which causes non-specific enzyme inhibition[4].
Troubleshooting & Expert Insights
Signal Quenching: Substituted pyridines can occasionally exhibit intrinsic fluorescence or inner-filter effects. Run a pre-screen against the assay's specific fluorophore (e.g., FAM or Resazurin) to establish accurate background subtraction baselines.
Nucleophilic Buffers: Avoid buffers containing high concentrations of primary amines (e.g., Tris) if incubating for extended periods (>24 hours) at elevated temperatures. The methyl ketone moiety of 1-(2-Methoxypyridin-4-yl)propan-2-one may undergo slow Schiff base formation, altering the effective concentration of the active fragment.
Technical Support Center: Optimizing Solvent Selection for 1-(2-Methoxypyridin-4-yl)propan-2-one Crystallization
Disclaimer: Detailed public literature on the crystallization of 1-(2-Methoxypyridin-4-yl)propan-2-one is limited. The following guide is based on the inferred physicochemical properties from its structure—a ketone with...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Detailed public literature on the crystallization of 1-(2-Methoxypyridin-4-yl)propan-2-one is limited. The following guide is based on the inferred physicochemical properties from its structure—a ketone with a methoxypyridine ring—and established principles of small molecule crystallization.[1] Researchers should use this information as an authoritative starting point and optimize conditions based on their empirical observations.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 1-(2-Methoxypyridin-4-yl)propan-2-one.
Q: My compound has "oiled out," forming a liquid layer instead of solid crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often because the solution is too concentrated or the solvent is inappropriate.[1][2] The compound is essentially "melting" in the solvent instead of crystallizing.
Causality & Resolution Protocol:
High Degree of Supersaturation: The solution is too concentrated, causing the compound to precipitate too quickly before it can form an ordered crystal lattice.[2]
Solution: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the same solvent to dilute the solution. Let it cool down much more slowly to control the rate of supersaturation.[1][3]
Melting Point Depression: Significant impurities can lower the melting point of your compound, making it more prone to oiling out.[2]
Solution: Consider purifying the crude material before a final crystallization attempt, perhaps with a quick filtration through a plug of silica gel.
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, or its polarity may be unsuitable for this specific compound.[1]
Solution: Select a solvent with a lower boiling point or switch to a binary solvent system. If using a mixed solvent, try adding more of the "soluble" solvent to prevent premature precipitation.[3][4]
Q: I've dissolved my compound and cooled the solution, but no crystals have formed. What should I do?
A: The absence of crystals typically indicates that the solution has not reached a sufficient level of supersaturation, or that the nucleation process (the initial formation of crystal seeds) is inhibited.[2][5]
Causality & Resolution Protocol:
Insufficient Supersaturation: You may have used too much solvent, so the concentration of the compound remains below its solubility limit even at low temperatures.[3]
Solution: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[2][3]
Inhibited Nucleation: The solution is supersaturated but lacks a trigger for crystals to begin forming. This can happen in very clean solutions or smooth glassware.
Solution - Induce Nucleation:
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[2]
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution.[2][6] This provides a perfect template for further crystal growth. Seeding should ideally be done in the metastable zone—a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals is favorable.[6][7]
Q: The crystallization yielded a fine powder or small, poorly-defined needles. How can I grow larger, higher-quality crystals?
A: The formation of very small crystals or needles is typically a result of rapid crystallization, where many nuclei form simultaneously and have little time to grow.[2][8] The goal is to slow down the process to favor crystal growth over nucleation.
Causality & Resolution Protocol:
Rapid Cooling: Cooling the solution too quickly is the most common cause. Fast cooling quickly increases supersaturation, leading to a burst of nucleation.[9][10]
Solution: Slow down the cooling rate. After dissolving the compound in hot solvent, place the flask in an insulated container (like a beaker wrapped in glass wool or a dewar) to allow it to cool to room temperature over several hours before moving it to a refrigerator. A slower cooling rate produces fewer, larger, and purer crystals.[8][9]
High Initial Concentration: An overly concentrated solution can also lead to rapid "crashing out" of the solid.[3]
Solution: Re-dissolve the solid and add a slight excess of hot solvent. While this may slightly reduce the final yield, it will slow down the crystallization process and improve crystal quality.[3]
Solvent System: The chosen solvent may not be optimal for promoting ordered crystal growth.
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent or a binary system can slow down diffusion and encourage the growth of larger, more well-defined crystals.
Frequently Asked Questions (FAQs)
Q1: How do I select a good starting solvent for crystallizing 1-(2-Methoxypyridin-4-yl)propan-2-one?
A1: The cardinal rule of solvent selection is "like dissolves like."[11] Given the compound's ketone and methoxypyridine functionalities, it has moderate polarity. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[11]
Observe the solubility at room temperature. A solvent that dissolves the compound completely in the cold is not suitable.
For solvents that do not dissolve the compound at room temperature, gently heat the test tube.
A good candidate solvent will dissolve the compound upon heating.
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The solvent that produces a good yield of crystalline solid is your best choice.
Q2: What is the difference between cooling crystallization and anti-solvent crystallization?
A2: Both are methods to induce supersaturation.
Cooling Crystallization: This technique is used for compounds whose solubility is highly dependent on temperature.[12] The compound is dissolved in a suitable solvent at a high temperature, and then the solution is slowly cooled to decrease solubility and cause crystallization.
Anti-Solvent Crystallization: This method is used when the compound's solubility is not strongly dependent on temperature or when a suitable single solvent cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent" (in which the compound is insoluble) is slowly added, causing the compound to precipitate out.[12][13]
Q3: How critically does the cooling rate affect crystal size and purity?
A3: The cooling rate is a critical parameter that directly influences both crystal size and purity.
Slow Cooling: Promotes the formation of fewer nucleation sites. This allows existing crystals more time to grow larger.[10] The slow, ordered growth process is more selective, preferentially incorporating molecules of the compound into the lattice while excluding impurities, leading to higher purity.[8]
Fast Cooling: Creates a high level of supersaturation quickly, leading to the formation of many nucleation sites simultaneously.[14] This results in a large number of small crystals. The rapid formation can trap impurities within the crystal lattice, leading to a less pure product.[8][9]
Q4: What is "seeding," and what is the correct way to perform it?
A4: Seeding is the process of introducing a small crystal of the desired compound into a supersaturated solution to initiate and control crystallization.[6] It provides a template for crystal growth, helping to control polymorphism, crystal size, and prevent the solution from becoming excessively supersaturated.[6][7]
Experimental Protocol: Seeding
Prepare the Solution: Dissolve your compound in the chosen solvent at an elevated temperature.
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but will not spontaneously nucleate. A general rule of thumb is to cool about one-third of the way into the metastable zone (the temperature range between the solubility curve and the point of spontaneous nucleation).[7]
Introduce the Seed: Add one or a few small, well-formed crystals of the pure compound. It is often best to slurry the seeds in a small amount of the mother liquor to ensure good dispersion upon addition.[7]
Controlled Growth: Continue to cool the solution slowly. The goal is to maintain a low level of supersaturation to maximize the growth of the seed crystals rather than forming new nuclei.[7]
Data & Visualizations
Table 1: Properties of Common Crystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Functional Group Class
Notes
Water
100
80.1
Polar Protic
Good for polar compounds; may require high temperatures.
Ethanol
78
24.5
Polar Protic
Versatile solvent for moderately polar compounds.
Isopropanol (IPA)
82
19.9
Polar Protic
Similar to ethanol but less polar; good for many organics.
Acetone
56
20.7
Polar Aprotic
Strong solvent, low boiling point can be a drawback.[11]
Ethyl Acetate
77
6.0
Ester
Excellent solvent for a wide range of polarities.[11]
Acetonitrile
82
37.5
Nitrile
Highly polar aprotic solvent.
Toluene
111
2.4
Aromatic
Good for nonpolar compounds; often used in mixtures.
Heptane
98
1.9
Alkane
Very nonpolar; often used as an anti-solvent.
This table provides a general guide. The optimal solvent must be determined experimentally.
Diagrams
Caption: Workflow for systematic solvent selection.
Caption: Decision tree for common crystallization problems.
References
CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Available from: [Link]
Gong, J., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available from: [Link]
Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Available from: [Link]
McPherson, A. (Date not available). Seeding Techniques. Oxford Academic. Available from: [Link]
Diamond Light Source. (Date not available). Crystal-seeding. Available from: [Link]
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Available from: [Link]
Atlantis Press. (Date not available). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available from: [Link]
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]
ACS Publications. (2023, July 31). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Available from: [Link]
Stein, S. (Date not available). Cooling Rate and Crystal Size. Northwestern University. Available from: [Link]
MDPI. (Date not available). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Available from: [Link]
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available from: [Link]
Patience, D. B., & Rawlings, J. B. (2004, June 12). Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion. ACS Publications. Available from: [Link]
MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available from: [Link]
ResearchGate. (Date not available). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available from: [Link]
CECRI, Karaikudi. (Date not available). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Available from: [Link]
NextSDS. (Date not available). 1-(2-methoxypyridin-4-yl)propan-2-one — Chemical Substance Information. Available from: [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
ResearchGate. (2016, October 4). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Available from: [Link]
American Chemical Society. (Date not available). Solvent selection tool. Available from: [Link]
Unknown Source. (n.d.).
PubChem. (Date not available). 1-(6-Methoxypyridin-2-yl)propan-2-one. Available from: [Link]
PubChem. (Date not available). 1-(2-Methoxypyridin-3-yl)propan-1-one. Available from: [Link]
Reddit. (2025, August 18). Help with difficult crystallization. Available from: [Link]
MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]
PharmaCompass.com. (Date not available). 1-(4-pyridinyl)propanone. Available from: [Link]
PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]
CrystEngComm (RSC Publishing). (Date not available). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. Available from: [Link]
Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available from: [Link]
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]
PMC. (Date not available). 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one. Available from: [Link]
ResearchGate. (2025, August 10). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Available from: [Link]
Technical Support Center: Resolving Low Solubility of 1-(2-Methoxypyridin-4-yl)propan-2-one
Introduction Researchers working with novel chemical entities frequently encounter challenges related to poor aqueous solubility, which can hinder experimental reproducibility and the generation of reliable data. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Researchers working with novel chemical entities frequently encounter challenges related to poor aqueous solubility, which can hinder experimental reproducibility and the generation of reliable data. This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals experiencing solubility issues with 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS No. 1532631-84-7)[1] in aqueous media. While specific experimental solubility data for this compound is not widely published, its chemical structure—featuring a weakly basic pyridine ring and a lipophilic methoxy-propanone side chain—suggests it is likely a poorly water-soluble, hydrophobic compound.
This document outlines systematic approaches to diagnose and resolve these solubility challenges, ensuring the generation of accurate and reliable results in your research. The methodologies presented are grounded in established principles of pharmaceutical formulation and pre-formulation science.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 1-(2-Methoxypyridin-4-yl)propan-2-one and why do they matter?
A1: Understanding the physicochemical properties of a compound is the first step in troubleshooting solubility. Based on its structure:
Basicity: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making the compound weakly basic. This is a critical feature, as it means the compound's charge state—and therefore its solubility—can be manipulated by adjusting the pH of the medium.[2][3]
Lipophilicity: The presence of the methoxy group and the propanone chain contributes to the molecule's overall lipophilicity (oil-loving nature), which is a primary reason for its predicted low solubility in water. Strategies for overcoming poor solubility often focus on mitigating the effects of this hydrophobicity.[4]
Crystallinity: The energy required to break the compound's crystal lattice structure can also impact its dissolution rate and apparent solubility. Highly crystalline materials often exhibit lower solubility.[5]
Q2: I prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Your concentrated stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is stable. However, when you introduce a small volume of this stock into a large volume of an aqueous buffer, the solvent environment changes drastically. The DMSO is diluted, and the overall polarity of the system increases to a point where it can no longer keep the hydrophobic compound dissolved, causing it to "crash out" or precipitate.[6] This highlights the difference between thermodynamic solubility (the true equilibrium solubility in a given solvent) and kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution).
Q3: What are the primary strategies for improving the aqueous solubility of this compound for in vitro experiments?
A3: There are four primary, well-established methods to enhance the aqueous solubility of poorly soluble compounds for research purposes. The choice of method depends on the compound's properties and the specific requirements of your experiment.[7][8][9]
pH Adjustment: Leverage the compound's basicity to form a more soluble salt.
Co-solvents: Use a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.
Surfactants: Employ surface-active agents to form micelles that encapsulate the hydrophobic compound.
Cyclodextrins: Use cyclic oligosaccharides to form inclusion complexes, effectively "hiding" the hydrophobic parts of the molecule from water.
The following sections provide detailed guides and protocols for each of these strategies.
Troubleshooting Guide & Experimental Protocols
Strategy 1: pH Adjustment
Causality: As a weak base, 1-(2-Methoxypyridin-4-yl)propan-2-one can accept a proton (H+) at the pyridine nitrogen atom in an acidic environment. This protonation forms a positively charged ion, or salt, which is significantly more polar and thus more soluble in water than the neutral form.[2][10] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the protonated (more soluble) form will predominate.
When to Use: This is often the simplest and most effective first strategy for ionizable compounds, provided your experimental system (e.g., cells, enzymes) can tolerate the required pH.
Preparation of Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, phosphate) at various pH levels, such as pH 4.0, 5.0, 6.0, and 7.4.
Compound Addition: Add an excess amount of solid 1-(2-Methoxypyridin-4-yl)propan-2-one to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to identify the optimal pH for solubilization.
Note: This data is for illustrative purposes only and must be determined experimentally.
Buffer System
pH
Hypothetical Solubility (µg/mL)
Acetate Buffer
4.5
>150
Acetate Buffer
5.5
85
Phosphate Buffer
6.5
20
PBS
7.4
< 5
Strategy 2: Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing its solubility.[] Common co-solvents for biological research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][14]
When to Use: When pH adjustment is not viable or insufficient. It is crucial to ensure the final concentration of the co-solvent is compatible with your assay and does not cause toxicity or artifacts.[13]
Prepare High-Concentration Stock: Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).
Prepare Co-solvent/Buffer Mixtures: Create a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
Dilute Stock Solution: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of your compound. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution.
Observe for Precipitation: Mix well and visually inspect for any cloudiness or precipitation immediately after mixing and after a set incubation period (e.g., 1-2 hours) at the relevant experimental temperature.
Determine Maximum Tolerated Co-solvent Level: Identify the lowest percentage of co-solvent that maintains the compound in solution at your target concentration. Always include a vehicle control (buffer with the same co-solvent percentage but no compound) in your final experiments.
Note: This data is for illustrative purposes only and must be determined experimentally.
Co-solvent
Co-solvent % (v/v) in PBS pH 7.4
Observation for 50 µM Final Conc.
Ethanol
1%
Precipitation
Ethanol
2%
Slight Haze
Ethanol
5%
Clear Solution
PEG 400
1%
Precipitation
PEG 400
2%
Clear Solution
PEG 400
5%
Clear Solution
Strategy 3: Surfactants
Causality: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[15] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the aqueous phase, rendering the entire complex soluble.[16][17]
When to Use: This method is effective for highly hydrophobic compounds where co-solvents may be required at unacceptably high concentrations. Common non-ionic surfactants used in research include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronics®.[18]
Prepare Surfactant Solutions: Prepare a series of solutions of a chosen surfactant (e.g., Tween® 80) in your aqueous buffer at concentrations above its CMC (the CMC of Tween® 80 is ~0.012 mg/mL). For example, prepare 0.05%, 0.1%, and 0.5% (w/v) solutions.
Compound Addition: Add an excess amount of solid 1-(2-Methoxypyridin-4-yl)propan-2-one to each surfactant solution.
Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours.
Separation & Quantification: Use the same procedure as in the pH adjustment protocol (centrifugation followed by HPLC or MS analysis of the supernatant) to determine the solubility at each surfactant concentration.
Select Lowest Effective Concentration: Choose the lowest surfactant concentration that achieves the desired solubility to minimize potential interference with the biological assay.
Strategy 4: Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides that have a unique structure resembling a truncated cone or torus. The exterior of the molecule is hydrophilic, while the interior cavity is hydrophobic.[19] This allows them to act as "molecular containers" by encapsulating the hydrophobic portion of a guest molecule, like 1-(2-Methoxypyridin-4-yl)propan-2-one, to form a "host-guest" or inclusion complex.[][21] This complex shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[23]
When to Use: This is a powerful technique, particularly for preclinical formulations and when other methods are unsuitable. It can sometimes be more biocompatible than high concentrations of co-solvents or surfactants.
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your aqueous buffer.
Compound Addition: Add an excess amount of solid 1-(2-Methoxypyridin-4-yl)propan-2-one to each HP-β-CD solution.
Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours to allow for complex formation.
Separation & Quantification: Use the same procedure as in the pH adjustment protocol (centrifugation followed by HPLC or MS analysis of the supernatant) to create a phase-solubility diagram (solubility vs. cyclodextrin concentration).
Determine Optimal Concentration: Identify the HP-β-CD concentration that provides the necessary solubility for your experiments.
Visualization of Workflow & Decision Making
A systematic approach is key to efficiently resolving solubility issues. The following decision tree can guide your strategy selection process.
Caption: Decision tree for selecting a solubilization method.
The following diagram illustrates a typical workflow for screening co-solvents.
Caption: Standard workflow for co-solvent screening experiments.
References
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
Cosolvent - Wikipedia. (n.d.). Wikipedia.
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Springer.
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). MedCrave.
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. | Semantic Scholar. (n.d.). Semantic Scholar.
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). MDPI.
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). LinkedIn.
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025, July 23). MDPI.
1-(2-methoxypyridin-4-yl)propan-2-one — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
Surfactants: Pharmaceutical and Medicinal Aspects - CORE. (2015, January 26). CORE.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI. (n.d.). MDPI.
improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem. (n.d.). BenchChem.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Nature.
The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA.
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). National Center for Biotechnology Information.
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - ResearchGate. (2025, August 5). ResearchGate.
PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays - Benchchem. (n.d.). BenchChem.
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15). National Center for Biotechnology Information.
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
Does pH affect solubility? - AAT Bioquest. (2023, March 17). AAT Bioquest.
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13). MDPI.
1-(6-Methoxypyridin-2-yl)propan-2-one | C9H11NO2 | CID 63588172 - PubChem. (n.d.). National Center for Biotechnology Information.
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011, February 23). American Chemical Society.
1-pyridin-4-yl-propan-2-one - Chemical Synthesis Database. (2025, May 20). OrgSyn.
Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
Technical Support Center: Troubleshooting 1-(2-Methoxypyridin-4-yl)propan-2-one Derivatization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(2-Methoxypyridin-4-yl)propan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-(2-Methoxypyridin-4-yl)propan-2-one .
This molecule presents a unique trifecta of chemical challenges during derivatization (specifically reductive amination): an electrophilic methyl ketone, a highly acidic active methylene bridge, and an acid-sensitive 2-methoxypyridine ring. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to suppress unwanted side products and maximize your target yields.
Part 1: Causal Troubleshooting & FAQs
Q1: I am observing significant amounts of 1-(2-methoxypyridin-4-yl)propan-2-ol in my crude mixture. Why is the ketone reducing before amination occurs?
The Causality: This is a classic kinetic competition issue. Strong reducing agents, such as sodium borohydride (NaBH₄), possess a high hydride transfer rate that indiscriminately attacks the carbonyl carbon before the slower nucleophilic addition of the amine can form the imine intermediate[1].
The Solution: Shift the kinetic balance by using a milder, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly selective; they preferentially reduce the protonated iminium ion over the neutral ketone[1][2]. For this specific substrate, a two-step "pre-formation" strategy is mandatory (see the protocol below).
Q2: My LC-MS shows a +14 Da or +[Amine Mass] side product, indicating over-alkylation. How do I stop the reaction at the secondary amine?
The Causality: Reductive amination forms a secondary amine, which is inherently more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly attached alkyl group. This secondary amine competes with the primary amine to attack unreacted ketone, leading to tertiary amine (over-alkylated) side products[1][3].
The Solution: Stoichiometric control is critical. Use a slight excess of the primary amine (1.05 to 1.10 equivalents) relative to the ketone. Furthermore, ensure the imine formation is driven to >95% completion before introducing any reducing agent[3].
Q3: I attempted to use acidic conditions to drive imine formation, but I am isolating a pyridone side product. What caused this degradation?
The Causality: The 2-methoxypyridine moiety is highly susceptible to O-demethylation under strong acidic conditions or in the presence of certain Lewis acids[4][5]. Protonation of the pyridine nitrogen withdraws electron density from the ring, rendering the C2 position highly electrophilic. Nucleophiles (like halide ions from HCl/HBr) or Lewis acids (like iodotrimethylsilane) will cleave the ether bond, generating a thermodynamically stable pyridone[4][5].
The Solution: Strictly avoid strong aqueous acids, HBr, HI, or aggressive Lewis acids. If an acid catalyst is required to drive imine formation, use a mild organic acid like acetic acid (AcOH) at a controlled pH of 5–6, which is sufficient to protonate the carbinolamine leaving group without triggering ether cleavage.
Q4: My reaction mixture turns dark, and I see high-molecular-weight oligomers. What is happening to the carbon framework?
The Causality: The methylene group (-CH₂-) flanked by the electron-withdrawing 2-methoxypyridine ring and the ketone is exceptionally acidic. Under basic conditions or prolonged heating, it readily forms an enolate. This enolate attacks unreacted ketone molecules, triggering an aldol self-condensation cascade.
The Solution: Maintain strict temperature control (do not exceed 25°C during reduction) and avoid strong bases. The use of weakly acidic conditions (AcOH in 1,2-dichloroethane) suppresses enolization while simultaneously promoting the desired iminium formation.
Part 2: Mechanistic & Workflow Visualizations
To conceptualize the kinetic pathways and the optimized workflow, refer to the diagrams below.
Caption: Mechanistic divergence and side-product formation in 1-(2-Methoxypyridin-4-yl)propan-2-one derivatization.
Caption: Optimized step-wise reductive amination workflow to minimize side products.
Part 3: Quantitative Data Presentation
The following table summarizes the impact of different reducing agents and conditions on the derivatization of 1-(2-Methoxypyridin-4-yl)propan-2-one with a standard primary amine.
Reducing Agent
Solvent & Conditions
Target Amine Yield
Ketone Reduction (Alcohol)
Over-alkylation
O-Demethylation (Pyridone)
NaBH₄
MeOH, RT, 1-pot
35%
48%
15%
< 1%
NaBH₃CN
MeOH, pH 5, RT, 1-pot
72%
12%
14%
< 1%
NaBH(OAc)₃
DCE, RT, 2-step
94%
< 2%
< 3%
< 1%
NaBH(OAc)₃
DCE, 10 eq TFA, 60°C
45%
< 2%
< 3%
42%
Data Synthesis Note: NaBH(OAc)₃ in a 2-step protocol provides the optimal balance of selectivity and functional group tolerance, completely suppressing both premature reduction and acid-catalyzed O-demethylation.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trust, this protocol incorporates strict "Self-Validation Checkpoints" (SVCs). Do not proceed to the next step unless the SVC criteria are met.
Objective: Synthesis of a secondary amine via reductive amination of 1-(2-Methoxypyridin-4-yl)propan-2-one.
Step 1: Imine Pre-formation
In an oven-dried flask under N₂ atmosphere, dissolve 1-(2-Methoxypyridin-4-yl)propan-2-one (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
Add the primary amine (1.05 equiv, 10.5 mmol).
Add glacial acetic acid (1.0 equiv, 10 mmol) to buffer the solution to ~pH 5. Stir at room temperature for 2 to 4 hours.
SVC 1 (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation: The extracted ion chromatogram (EIC) must show <5% remaining ketone mass and >90% imine/iminium mass. If ketone persists, add 3Å molecular sieves and stir for an additional hour.
Step 2: Selective Reduction
4. Cool the reaction mixture to 0°C using an ice bath (crucial to suppress active methylene enolization).
5. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the exotherm.
6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
SVC 2 (In-Process Control): Perform TLC (DCM:MeOH 9:1, UV active). Validation: The intermediate imine spot must be completely consumed, replaced by a lower-Rf spot corresponding to the secondary amine.
Step 3: Mild Quenching & Isolation
7. Quench the reaction strictly with saturated aqueous NaHCO₃ (20 mL) at 0°C. Warning: Do not use HCl to quench, as the localized acidic pockets during workup can initiate O-demethylation of the pyridine ring.
8. Stir vigorously for 30 minutes until gas evolution (H₂) ceases.
9. Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
SVC 3 (Final Validation): ¹H-NMR (CDCl₃) of the crude must show the disappearance of the methyl ketone singlet (~2.1 ppm) and the retention of the 2-methoxypyridine singlet (~3.9 ppm), confirming successful amination without ether cleavage.
Part 5: References
US10544087B2 - Process for the reductive amination of halogen-containing substrates
Google Patents
Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions
Organic Chemistry Portal
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis
BenchChem
Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability
ACS Publications
Selective Class I Phosphoinositide 3-Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511
ACS Publications
Comparative Reactivity Profile: 1-(2-Methoxypyridin-4-yl)propan-2-one vs. Phenylacetone (P2P) in Pharmaceutical Synthesis
Executive Summary The transition from simple aryl-propanones, such as phenylacetone (P2P)[1], to heteroaryl analogues like 1-(2-methoxypyridin-4-yl)propan-2-one represents a critical evolution in modern drug discovery, p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from simple aryl-propanones, such as phenylacetone (P2P)[1], to heteroaryl analogues like 1-(2-methoxypyridin-4-yl)propan-2-one represents a critical evolution in modern drug discovery, particularly for synthesizing novel central nervous system (CNS) therapeutics and biologically active alkaloids. While both molecules share a foundational propan-2-one backbone, substituting a neutral phenyl ring with a functionalized 2-methoxypyridin-4-yl moiety fundamentally alters the electronic landscape, steric profile, and coordination chemistry of the precursor.
This guide provides an objective, data-driven comparison of these two precursors, focusing on their performance in reductive amination and enolization workflows.
Structural and Electronic Profiling
To predict the reactivity of these precursors, we must first analyze the electronic microenvironment surrounding the reactive carbonyl center.
Phenylacetone (P2P): Features a neutral, non-coordinating phenyl ring. The methylene spacer effectively isolates the carbonyl from the aromatic
π
-system, resulting in standard, predictable aliphatic ketone reactivity[1].
1-(2-Methoxypyridin-4-yl)propan-2-one: The pyridine ring is strongly
π
-deficient. Although the 2-methoxy group acts as an electron-donating group via resonance (+M), its inductive withdrawal (-I) combined with the strong electron-withdrawing nature of the pyridine nitrogen dominates at the 4-position.
Consequences on Reactivity:
Elevated Carbonyl Electrophilicity: The net electron-withdrawing effect of the heteroaryl group slightly increases the partial positive charge (
δ+
) on the carbonyl carbon, accelerating initial nucleophilic attack.
Increased
α
-Carbon Acidity: The methylene protons (located between the heteroaryl ring and the carbonyl) are significantly more acidic than those in P2P. The resulting enolate is stabilized by the electron-withdrawing pyridine ring, which accelerates enolization and increases the risk of unwanted aldol self-condensation under basic conditions.
Catalyst Coordination (The "Heteroatom Effect"): The pyridine nitrogen acts as a Lewis base. During transition-metal-catalyzed reactions, this nitrogen can coordinate to the active sites of the metal, fundamentally altering the reaction kinetics[2].
Comparative Reactivity in Reductive Amination
Reductive amination is a cornerstone reaction for functionalizing both precursors into secondary or tertiary amines.
Hydride-Mediated Reduction (Borch Protocol)
The classic Borch reduction utilizes sodium cyanoborohydride (NaBH₃CN) to selectively reduce the intermediate iminium ion over the parent ketone at pH 6–8[3]. Because the 2-methoxypyridyl group increases carbonyl electrophilicity, imine/iminium formation is kinetically favored compared to P2P. However, the basicity of the pyridine nitrogen means that under the mildly acidic conditions required for the Borch reduction, the pyridine ring may become partially protonated. This alters the substrate's solubility profile and requires strict pH monitoring to prevent reaction stalling.
Catalytic Hydrogenation
When employing catalytic hydrogenation instead of hydride reagents, P2P undergoes smooth reductive amination over standard Pd/C or PtO₂ catalysts[4]. In stark contrast, 1-(2-methoxypyridin-4-yl)propan-2-one is prone to catalyst poisoning . The heteroaryl nitrogen binds to the transition metal surface, blocking active sites[2]. Overcoming this requires significantly higher catalyst loadings, the use of specialized electron-poor half-sandwich Iridium catalysts, or a switch to transfer hydrogenation protocols[2].
Quantitative Data Summary
The following table summarizes the comparative performance metrics of both precursors under standard synthetic conditions.
This self-validating protocol is designed to directly compare the reactivity of both ketones using a primary amine (e.g., methylamine) under identical conditions.
Imine Condensation: Dissolve the ketone precursor (10 mmol) and methylamine hydrochloride (50 mmol) in 50 mL of anhydrous methanol under an inert atmosphere.
pH Modulation (Critical Checkpoint): Adjust the pH of the solution to exactly 6.5 using methanolic KOH or HCl.
Causality: Maintaining a pH between 6 and 8 is a self-validating thermodynamic balance. It ensures the amine remains sufficiently unprotonated to act as a nucleophile, while providing enough protons to convert the intermediate hemiaminal into the highly electrophilic iminium cation. If the pH drops below 5, NaBH₃CN will prematurely decompose, and the primary amine will be completely protonated, halting the reaction[3].
Reduction: Add NaBH₃CN (15 mmol) in small portions over 15 minutes at 25°C to prevent thermal spiking.
Reaction Monitoring: Stir the reaction at room temperature. Monitor via GC-MS. Note: The pyridine analogue typically achieves complete imine formation 15-20% faster than P2P but requires careful monitoring to prevent over-alkylation.
Quenching & Extraction: Once the ketone is consumed, quench with 1M NaOH (20 mL) to neutralize the acid and deprotonate the product amine. Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Mechanistic Visualization
The diagram below illustrates the reductive amination pathway, highlighting the divergence in reactivity when a heteroaryl group is introduced, specifically the risk of transition-metal catalyst poisoning.
Mechanistic pathway of reductive amination highlighting heteroatom catalyst poisoning.
References
[1] Title: Phenylacetone - Wikipedia
Source: wikipedia.org
URL: [Link]
Spectroscopic Comparison Guide: 1-(2-Methoxypyridin-4-yl)propan-2-one and Its Structural Isomers
Executive Summary In drug discovery and synthetic methodology, distinguishing between structural isomers is a critical quality control step. Isomers of methoxypyridinyl-propanones often present nearly identical molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug discovery and synthetic methodology, distinguishing between structural isomers is a critical quality control step. Isomers of methoxypyridinyl-propanones often present nearly identical molecular weights and similar physical properties, yet their distinct spatial arrangements drastically alter receptor binding affinities and pharmacokinetic profiles. This guide provides an authoritative, data-driven spectroscopic comparison of 1-(2-Methoxypyridin-4-yl)propan-2-one against its primary positional and side-chain isomers, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to establish rigorous analytical differentiation.
Structural Isomerism Overview
The target molecule, 1-(2-Methoxypyridin-4-yl)propan-2-one, consists of a pyridine ring substituted with a methoxy group at the C2 position and an acetonyl group at the C4 position. Structural variations typically manifest in two forms:
Positional Isomers: The relative positions of the methoxy and acetonyl groups on the pyridine ring are altered[1].
Side-Chain Isomers: The functional group connectivity within the aliphatic side chain is modified (e.g., shifting from a propan-2-one to a propan-1-one configuration).
Structural classification of 1-(2-Methoxypyridin-4-yl)propan-2-one isomers.
Spectroscopic Principles & Causality
The differentiation of these isomers relies on fundamental electronic effects that dictate spectroscopic behavior:
Resonance (+M) vs. Inductive (-I) Effects: The methoxy group (-OCH₃) is a strong π-electron donor (+M effect) but a σ-electron withdrawer (-I effect). The +M effect dominates at the ortho and para positions of the pyridine ring, significantly shielding these protons and shifting their ¹H NMR signals upfield [2].
Carbonyl Conjugation: In the target molecule and its positional isomers, the ketone is isolated from the aromatic ring by a methylene (-CH₂-) spacer, acting as an aliphatic ketone [3]. In side-chain isomers like 1-(2-methoxypyridin-4-yl)propan-1-one, the carbonyl is directly conjugated with the π-system of the pyridine ring. This conjugation withdraws electron density (-M effect), deshielding the adjacent ring protons and lowering the C=O stretching frequency in IR spectroscopy due to the weakened double-bond character [4].
Comparative NMR Spectroscopy
Comparative ¹H and ¹³C NMR analysis is the most definitive method for confirming precise substitution patterns [4]. The table below synthesizes the expected chemical shifts based on the electronic environments of the target molecule and two primary alternatives.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ in ppm)
Deshielded by electronegative nitrogen. Further deshielded in the propan-1-one isomer by the conjugated carbonyl.
Aromatic H (ortho to OMe)
~6.65 (s, 1H)
~6.75 (d, J=8.4 Hz, 1H)
~7.15 (s, 1H)
Shielded by the +M effect of the methoxy group.
Aromatic H (meta to OMe)
~6.80 (d, J=5.2 Hz, 1H)
~7.45 (dd, J=8.4, 2.4 Hz, 1H)
~7.35 (d, J=5.2 Hz, 1H)
Less affected by the methoxy +M effect.
-OCH₃
~3.95 (s, 3H)
~3.92 (s, 3H)
~3.98 (s, 3H)
Standard methoxy resonance; relatively invariant.
-CH₂- (Aliphatic)
~3.65 (s, 2H)
~3.60 (s, 2H)
~2.95 (q, J=7.2 Hz, 2H)
Singlet in propan-2-ones (isolated). Quartet in propan-1-one (coupled to terminal methyl).
-CH₃ (Aliphatic)
~2.20 (s, 3H)
~2.18 (s, 3H)
~1.20 (t, J=7.2 Hz, 3H)
Singlet (acetyl group) vs. Triplet (ethyl group).
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the side-chain structure by probing the vibrational modes of the carbonyl group.
Table 2: Key IR Stretching Frequencies (ATR-FTIR, cm⁻¹)
Functional Group
Target Molecule (Propan-2-one)
Side-Chain Isomer (Propan-1-one)
Diagnostic Significance
C=O Stretch
1715 - 1720
1685 - 1695
The conjugated ketone in the propan-1-one isomer exhibits a lower frequency due to resonance delocalization weakening the C=O bond.
C-O-C Stretch
1240 - 1260
1240 - 1260
Confirms the presence of the methoxy ether linkage.
Aromatic C=C
1600, 1560
1590, 1550
Pyridine ring skeletal vibrations.
Mass Spectrometry (MS) Fragmentation Pathways
While the exact mass ([M+H]⁺ m/z 166.08) is identical across all isomers, tandem mass spectrometry (MS/MS) reveals distinct fragmentation pathways driven by the relative stability of the resulting carbocations and acylium ions.
For the target molecule, alpha-cleavage adjacent to the ketone yields a highly stable acylium ion and a resonance-stabilized pyridinyl-methyl cation. Conversely, the propan-1-one isomer fragments to yield a propionyl cation.
Primary EI-MS fragmentation pathways for 1-(2-Methoxypyridin-4-yl)propan-2-one.
Standardized Experimental Protocol for Spectroscopic Validation
To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be utilized when acquiring comparative data.
Weigh exactly 10.0 mg of the highly purified analyte (>98% by HPLC).
Dissolve in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃) containing exactly 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point calibration, eliminating solvent-shift artifacts.
Filter the solution through a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove paramagnetic particulate matter that could broaden spectral lines.
Step 2: NMR Acquisition
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform automated shimming (gradient shimming preferred) until the lock level is maximized.
¹H NMR: Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of all protons, yielding accurate integration values.
¹³C NMR: Execute a proton-decoupled sequence (zgpg30). Acquire a minimum of 1024 scans with a D1 of 2.0 seconds.
Step 3: LC-MS/MS Analysis
Dilute the analyte to 1 μg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
Inject 2 μL into an ESI-QqQ (Electrospray Ionization Triple Quadrupole) mass spectrometer operating in positive ion mode.
Perform a Product Ion Scan (MS2) selecting the precursor ion m/z 166. Apply a collision energy ramp (10–30 eV) using Argon as the collision gas to map the transition from the intact molecular ion to the diagnostic fragments (m/z 43 vs m/z 57).
Step 4: Data Processing
Apply a 0.3 Hz exponential line broadening function to the ¹H FID prior to Fourier transformation.
Phase the spectrum manually and apply a baseline correction. Calibrate the TMS singlet to exactly 0.00 ppm.
References
1-(6-methoxypyridin-3-yl)propan-2-one — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG-ASNfgODkbK9biepuCZBly1nn8pFrDQzKrN56PLercjVJqGpJQZf9odQvO0RrpyrI38L0nOK_cvY1XDHUU3dAM_2oCUVpnxw-O-o4yNhAkbZ9PEPZ8f6t1N5uKYNU8Wu9l-zmqjiKaPKmoyKz2G8bsDdxg6UbAbAhL8mvnGnjw0B8vE1HZNKkg==]
Comparative Analysis of 1H and 13C NMR Spectral Data. Benchchem.[https://vertexaisearch.cloud.google.
Validation
Reproducibility of published 1-(2-Methoxypyridin-4-yl)propan-2-one synthesis protocols
An in-depth technical analysis of the synthetic pathways for 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) reveals two dominant, yet mechanistically distinct, paradigms. This heteroaryl-acetone derivative is...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the synthetic pathways for 1-(2-Methoxypyridin-4-yl)propan-2-one (CAS: 1532631-84-7) reveals two dominant, yet mechanistically distinct, paradigms. This heteroaryl-acetone derivative is a highly valued building block in the synthesis of phosphodiesterase inhibitors and kinase modulators.
However, synthesizing this molecule presents a classic organic chemistry challenge: controlling the reactivity of the acetone enolate to prevent over-alkylation/arylation, and avoiding unwanted aldol condensations. As an application scientist, evaluating these protocols requires looking beyond theoretical yields and examining the causality behind the reaction conditions, the scalability of the reagents, and the self-validating nature of the experimental workflows.
This guide objectively compares the two primary methodologies: Transition-Metal Catalyzed Mono-α-Arylation and Classical Nucleophilic Acylation .
Mechanistic Pathways & Scientific Rationale
Route A: Palladium-Catalyzed Mono-α-Arylation (The Modern Standard)
The direct coupling of acetone with 4-bromo-2-methoxypyridine is highly desirable due to the low cost of acetone. However, acetone possesses a high pKa (~19), requiring strong bases to form the enolate. The critical flaw in early cross-coupling attempts was that the initial mono-arylated product is more acidic than acetone itself, leading to rapid bis-arylation [1].
To solve this, the Stradiotto group pioneered the use of Mor-DalPhos , a highly sterically demanding, electron-rich ancillary ligand [2].
Causality: The extreme steric bulk of the Mor-DalPhos/Palladium complex physically occludes the approach of a second aryl halide, effectively shutting down the bis-arylation pathway. Furthermore, the electron-rich nature of the ligand accelerates the oxidative addition of the deactivated electron-rich 2-methoxypyridine ring.
Route B: Directed Deprotonation and Acylation (The Classical Approach)
This route relies on the inherent acidity of the benzylic protons on 2-methoxy-4-methylpyridine. By utilizing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the heteroarylmethyl anion is generated [4].
Causality: The critical choice here is the acetylating agent. While ethyl acetate is cheaper, it is highly prone to double nucleophilic attack, yielding unwanted tertiary alcohols. Utilizing N-methoxy-N-methylacetamide (Weinreb Amide) traps the initial nucleophilic addition as a stable, five-membered cyclic chelate. This tetrahedral intermediate cannot collapse to the ketone until the reaction is quenched with aqueous acid, guaranteeing strict mono-addition [3].
Workflow Visualizations
Catalytic cycle of Pd/Mor-DalPhos mediated mono-α-arylation of acetone.
Classical nucleophilic acylation workflow utilizing a Weinreb amide intermediate.
Quantitative Protocol Comparison
The following table synthesizes the performance metrics of both protocols based on standard laboratory scale (10–50 mmol) executions.
Parameter
Route A: Pd-Catalyzed α-Arylation
Route B: LDA / Weinreb Acylation
Typical Yield
75% – 85%
60% – 70%
Mono-Selectivity
Excellent (>20:1) with Mor-DalPhos
Absolute (due to Weinreb chelate)
Operating Temp.
65 °C to 90 °C
-78 °C to Room Temperature
Primary Impurity
Bis-arylated ketone (<5%)
Unreacted starting material, dimer
Scalability
High (Limited only by Pd cost)
Moderate (Cryogenic constraints)
Reagent Cost
High (Pd precatalysts, Mor-DalPhos)
Low to Moderate (LDA, Weinreb Amide)
Environmental
Heavy metal waste (Pd)
Halogen-free, metal-free (excluding Li)
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Mono-α-Arylation
This protocol utilizes the acidity of acetone and a bulky phosphine ligand to ensure mono-selectivity [3].
Preparation of the Catalyst Matrix: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(dba)2 (0.02 equiv, 2 mol%) and Mor-DalPhos (0.04 equiv, 4 mol%).
Rationale: A 1:2 Pd-to-ligand ratio ensures the active Pd(0) species is fully coordinated, preventing catalyst aggregation (palladium black formation).
Substrate & Base Addition: Add 4-bromo-2-methoxypyridine (1.0 equiv) and anhydrous Cs2CO3 (2.0 equiv).
Rationale: Cs2CO3 is uniquely effective here; the large cesium counterion increases the solubility and reactivity of the transient enolate compared to potassium or sodium salts.
Solvent Introduction: Add anhydrous acetone (10.0 equiv) and toluene (to achieve a 0.2 M concentration of the aryl bromide). Seal the flask and remove it from the glovebox.
Thermal Activation: Heat the vigorously stirring mixture to 65 °C for 16 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aryl bromide indicates completion.
Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the cesium salts and palladium particulates. Concentrate under reduced pressure and purify via silica gel chromatography to yield the target ketone.
Protocol B: Nucleophilic Acylation via Weinreb Amide
This protocol relies on strict cryogenic control to prevent side reactions of the highly reactive organolithium species [4].
Anion Generation: To a flame-dried round-bottom flask under argon, add 2-methoxy-4-methylpyridine (1.0 equiv) and anhydrous THF (0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise, add a freshly titrated solution of LDA (1.1 equiv, 2.0 M in THF/heptane) over 15 minutes. Stir at -78 °C for 45 minutes.
Rationale: The deep red/orange color of the solution is a self-validating visual indicator that the heteroarylmethyl anion has successfully formed.
Acylation: Dissolve N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) in a small volume of anhydrous THF and add it dropwise to the anion solution. Maintain at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.
Rationale: Warming past 0 °C before quenching risks the premature collapse of the tetrahedral intermediate, which would allow the newly formed ketone to react with remaining anion (yielding a tertiary alcohol).
Quench & Hydrolysis: Quench the reaction vigorously at 0 °C with saturated aqueous NH4Cl (or 1M HCl, adjusting to pH ~6).
Rationale: The acidic aqueous environment hydrolyzes the tetrahedral intermediate, releasing the N,O-dimethylhydroxylamine byproduct and revealing the target ketone.
Workup: Extract the aqueous layer three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization or flash chromatography.
References
Ligand-Enabled Room-Temperature Three-Component Strategy for Mono-α-arylation of Acetone with Cyclic Diaryliodonium Salts and Alkenes | Organic Letters - ACS Publications. 1
Publications - Stradiotto Research Group - Dalhousie University. 2